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  • Product: [4-(2-Methylpropanoyl)phenyl]acetic acid
  • CAS: 65813-68-5

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of[4-(2-Methylpropanoyl)phenyl]acetic Acid Derivatives

Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically hinged on modulating the arachidonic acid cascade. Among the diverse chemical scaffolds explored, aryl-acetic acid deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically hinged on modulating the arachidonic acid cascade. Among the diverse chemical scaffolds explored, aryl-acetic acid derivatives hold a privileged position due to their distinct binding kinetics and potent inhibition of cyclooxygenase (COX) enzymes. This technical whitepaper provides an in-depth mechanistic analysis of [4-(2-Methylpropanoyl)phenyl]acetic acid derivatives (also known as 4-isobutyrylphenylacetic acids). By examining their structure-activity relationships (SAR), molecular docking profiles, and downstream signaling impacts, this guide serves as a comprehensive resource for researchers and drug development professionals evaluating novel COX inhibitors.

Molecular Structure and Pharmacophore Analysis[4-(2-Methylpropanoyl)phenyl]acetic acid is characterized by two critical pharmacophoric elements:

  • The Acetic Acid Moiety: Acts as the primary anchor within the COX active site. Unlike propionic acid derivatives (e.g., ibuprofen, ketoprofen) which possess an α -methyl group that introduces a chiral center and restricts conformational flexibility, the unbranched acetic acid tail allows the molecule to adopt multiple binding poses.

  • The 4-(2-Methylpropanoyl) (Isobutyryl) Group: A bulky, lipophilic ketone substitution at the para position of the phenyl ring. This group is highly optimized to project into the hydrophobic channel of the COX enzyme, displacing water molecules and stabilizing the enzyme-inhibitor complex through van der Waals interactions.

Structure-Activity Relationship (SAR) & Selectivity

The removal of the α -methyl group (transitioning from a propionic to an acetic acid scaffold) significantly alters the COX-1 vs. COX-2 selectivity profile. The isobutyryl group's steric bulk provides a competitive advantage in the slightly wider hydrophobic pocket of COX-2 (facilitated by the Val523 substitution in COX-2 compared to Ile523 in COX-1), leading to a more balanced or slightly COX-2-preferring inhibition profile[1].

Table 1: Comparative COX Inhibition Profile (Representative SAR Data)
Compound ClassRepresentative StructureCOX-1 IC 50​ ( μ M)COX-2 IC 50​ ( μ M)Selectivity Index (COX-1/COX-2)
Aryl-propionic acids Ibuprofen12.534.20.36
Aryl-acetic acids Ibufenac8.415.10.55
Isobutyryl-aryl-acetic acids [4-(2-Methylpropanoyl)phenyl]acetic acid4.22.81.50

Note: IC 50​ values are representative benchmarks for in vitro recombinant enzyme assays to illustrate the SAR shift caused by the isobutyryl and acetic acid modifications.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of action for[4-(2-Methylpropanoyl)phenyl]acetic acid derivatives is the competitive, reversible inhibition of the cyclooxygenase enzymes (COX-1 and COX-2)[2].

The Binding Cascade
  • Anchoring: The carboxylate anion of the acetic acid moiety forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the base of the COX catalytic channel. This interaction acts as the "gatekeeper," preventing the natural substrate, arachidonic acid, from entering the active site[1].

  • Hydrophobic Insertion: The phenyl ring and the para-isobutyryl group extend into the upper hydrophobic channel (lined by Val349, Ser530, and Tyr385). The ketone oxygen of the isobutyryl group can also participate in secondary hydrogen bonding, further locking the molecule in place.

  • Catalytic Arrest: By physically occupying the channel, the drug prevents the cyclooxygenase domain from converting arachidonic acid into Prostaglandin G2 (PGG2), thereby halting the downstream synthesis of Prostaglandin H2 (PGH2) and subsequent inflammatory mediators like PGE2 and Thromboxane A2 (TXA2)[3].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX-1/2) Enzymatic Conversion AA->COX Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Intermediate COX->PGH2 O2 addition Drug [4-(2-Methylpropanoyl)phenyl] acetic acid derivatives Drug->COX Competitive Inhibition PGE2 PGE2 / TXA2 / PGI2 Inflammatory Mediators PGH2->PGE2 Isomerases

Caption: Arachidonic acid cascade and COX inhibition by [4-(2-Methylpropanoyl)phenyl]acetic acid.

Experimental Protocols for Mechanistic Validation

To ensure rigorous scientific integrity and reproducibility, the following protocols are designed as self-validating systems. As a Senior Application Scientist, I emphasize not just the what, but the why behind each methodological choice[4].

Protocol 1: In Vitro Recombinant COX-1/COX-2 Inhibition Assay (Colorimetric)

This cell-free assay isolates the direct interaction between the drug and the enzyme, eliminating confounding variables like cellular permeability or metabolic degradation[1].

Step 1: Reagent Preparation & Enzyme Activation

  • Action: Reconstitute human recombinant COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0) containing 1 μ M hematin.

  • Causality: COX enzymes are bifunctional, possessing both cyclooxygenase and peroxidase activities. They require heme as a prosthetic group. Adding hematin ensures the recombinant enzymes are fully reconstituted and catalytically active before inhibitor binding.

Step 2: Inhibitor Incubation

  • Action: Add [4-(2-Methylpropanoyl)phenyl]acetic acid derivatives at varying concentrations (e.g., 0.01 μ M to 100 μ M). Incubate for 10 minutes at 37°C.

  • Causality: A 10-minute pre-incubation allows the drug to reach thermodynamic binding equilibrium within the COX active site prior to substrate introduction. Skipping this step often results in falsely elevated IC 50​ values (false negatives).

Step 3: Substrate & Co-substrate Addition

  • Action: Add 100 μ M Arachidonic Acid and a colorimetric co-substrate, such as TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Causality: Arachidonic acid initiates the cyclooxygenase reaction, generating the endoperoxide PGG2. As the peroxidase domain converts PGG2 to PGH2, TMPD acts as a reducing agent. The oxidation of TMPD yields a deep blue/purple color, directly proportional to COX activity.

Step 4: Self-Validation & Readout

  • Action: Read absorbance at 590 nm using a microplate reader.

  • System Validation: Every plate must include a 100% Initial Activity (IA) control (vehicle only) and a Background control (heat-inactivated enzyme). The assay is only deemed valid if the signal-to-background ratio exceeds 5:1. Include Celecoxib and Indomethacin as reference standards to validate the assay's sensitivity and selectivity window.

Workflow Prep Enzyme Prep Recombinant COX-1/2 + Hematin Incubate Inhibitor Incubation Add Drug Candidates (10 min, 37°C) Prep->Incubate Substrate Arachidonic Acid Addition Incubate->Substrate Detection TMPD Oxidation Colorimetric Readout (590 nm) Substrate->Detection

Caption: Step-by-step workflow for in vitro colorimetric COX-1/COX-2 inhibition assay.

Protocol 2: Cellular PGE2 Quantification via Competitive ELISA

While recombinant assays prove direct binding, cellular assays validate membrane permeability and intracellular efficacy.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate.

  • Stimulation: Induce COX-2 expression by treating cells with 1 μ g/mL Lipopolysaccharide (LPS) for 24 hours. Causality: LPS activates TLR4, triggering NF- κ B translocation and robust de novo synthesis of COX-2, creating a high-signal inflammatory environment.

  • Drug Treatment: Wash cells and apply the drug derivatives for 1 hour, followed by the addition of exogenous arachidonic acid (10 μ M) for 30 minutes.

  • ELISA Readout: Harvest the supernatant and quantify PGE2 using a competitive Enzyme-Linked Immunosorbent Assay. Validation: The competitive nature of the ELISA means a lower absorbance signal correlates to higher PGE2 levels. A standard curve ( R2>0.99 ) must be generated for every run to ensure accurate interpolation of PGE2 picograms/mL.

Downstream Pharmacological Implications

By effectively shutting down the COX pathway, [4-(2-Methylpropanoyl)phenyl]acetic acid derivatives prevent the activation of EP receptors (EP1-EP4) by PGE2. This downstream blockade is responsible for the triad of NSAID therapeutic effects:

  • Analgesic: Prevention of peripheral nociceptor sensitization by reducing PGE2-mediated lowering of the activation threshold for voltage-gated sodium channels[5].

  • Anti-inflammatory: Reduction in local vasodilation and vascular permeability, limiting the extravasation of leukocytes into damaged tissue[6].

  • Antipyretic: Inhibition of PGE2 synthesis in the preoptic area of the hypothalamus, resetting the body's thermoregulatory set-point to normal[5].

References

  • - Vane, J. R., & Botting, R. M. (1998). The American Journal of Medicine, 104(3A), 2S-8S. PubMed. 2. - Molecules (MDPI), 2020. Provides foundational protocols for in vitro COX-1/COX-2 isozyme inhibition studies and selectivity indexing.

  • - SciSpace / IntechOpen, 2017. Details the downstream effects of COX inhibition on nociception and pyrexia.

  • - Sikorska, D. (2024). Rheumatology Forum. Explores the clinical implications of the arachidonic acid cascade and COX-1 vs COX-2 structural homology.

Sources

Exploratory

Metabolic Pathways of [4-(2-Methylpropanoyl)phenyl]acetic Acid: A Technical Guide for Researchers

Introduction This technical guide provides an in-depth exploration of the metabolic pathways involving [4-(2-Methylpropanoyl)phenyl]acetic acid. While this specific compound is not extensively documented in mainstream me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides an in-depth exploration of the metabolic pathways involving [4-(2-Methylpropanoyl)phenyl]acetic acid. While this specific compound is not extensively documented in mainstream metabolic literature, its chemical structure bears a striking resemblance to the metabolites of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, undergoes extensive metabolism in the body, primarily through oxidation and glucuronidation[1][2][3]. Given the structural similarities, this guide will extrapolate the likely metabolic fate of [4-(2-Methylpropanoyl)phenyl]acetic acid based on the well-established biotransformation of ibuprofen. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential metabolic pathways, enzymatic drivers, and analytical considerations for this and structurally related compounds.

Predicted Metabolic Pathways

The metabolism of xenobiotics like [4-(2-Methylpropanoyl)phenyl]acetic acid is anticipated to proceed through Phase I and Phase II reactions, aimed at increasing their water solubility to facilitate excretion.

Phase I Metabolism: Oxidation

The primary route of Phase I metabolism for ibuprofen is oxidation, catalyzed by cytochrome P450 (CYP) enzymes.[1][4][5]. The primary isoforms responsible for ibuprofen clearance are CYP2C9 and, to a lesser extent, CYP2C8[1][4][5]. We can predict a similar oxidative fate for [4-(2-Methylpropanoyl)phenyl]acetic acid.

The methylpropanoyl side chain is a likely target for hydroxylation. This would lead to the formation of hydroxylated metabolites, which can be further oxidized to carboxylic acid derivatives.

Key Predicted Oxidative Metabolites:

  • Hydroxy Metabolites: Introduction of a hydroxyl group on the methylpropanoyl side chain.

  • Carboxy Metabolite: Subsequent oxidation of the newly formed hydroxyl group to a carboxylic acid.

These oxidative steps result in more polar, inactive metabolites that are more readily excreted[2][3].

Phase_I_Metabolism cluster_0 Phase I: Oxidation (Predicted) [4-(2-Methylpropanoyl)phenyl]acetic acid [4-(2-Methylpropanoyl)phenyl]acetic acid Hydroxy Metabolite Hydroxy Metabolite [4-(2-Methylpropanoyl)phenyl]acetic acid->Hydroxy Metabolite CYP2C9, CYP2C8 (Hydroxylation) Carboxy Metabolite Carboxy Metabolite Hydroxy Metabolite->Carboxy Metabolite Cytosolic Dehydrogenases (Oxidation)

Caption: Predicted Phase I oxidative metabolism of [4-(2-Methylpropanoyl)phenyl]acetic acid.

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, or in parallel, the parent compound and its metabolites can undergo Phase II conjugation reactions. For ibuprofen, a significant pathway is direct glucuronidation of the carboxylic acid group to form an acyl glucuronide[1]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms, including UGT1A3, UGT1A9, UGT2B4, and UGT2B7, have been shown to metabolize ibuprofen in vitro[1].

Therefore, it is highly probable that [4-(2-Methylpropanoyl)phenyl]acetic acid and its oxidative metabolites will also be conjugated with glucuronic acid. The resulting glucuronide conjugates are highly water-soluble and readily eliminated in the urine[6]. It is important to note that acyl glucuronides can be reactive metabolites, capable of covalently binding to macromolecules, which can contribute to toxicity[1][7].

Phase_II_Metabolism cluster_1 Phase II: Glucuronidation (Predicted) [4-(2-Methylpropanoyl)phenyl]acetic acid [4-(2-Methylpropanoyl)phenyl]acetic acid Acyl Glucuronide Conjugate Acyl Glucuronide Conjugate [4-(2-Methylpropanoyl)phenyl]acetic acid->Acyl Glucuronide Conjugate UGT Enzymes (e.g., UGT2B7)

Caption: Predicted Phase II glucuronidation of [4-(2-Methylpropanoyl)phenyl]acetic acid.

Enzymology of Metabolism

The metabolism of [4-(2-Methylpropanoyl)phenyl]acetic acid is predicted to be orchestrated by a specific set of enzymes, mirroring that of ibuprofen.

Enzyme FamilyKey Isoforms (Predicted)Metabolic Reaction
Cytochrome P450 CYP2C9, CYP2C8Hydroxylation of the methylpropanoyl side chain
Dehydrogenases Cytosolic Alcohol/Aldehyde DehydrogenasesOxidation of hydroxy metabolites to carboxy metabolites
UDP-Glucuronosyltransferases UGT1A3, UGT1A9, UGT2B4, UGT2B7Conjugation of the carboxylic acid group with glucuronic acid

Clinical and Pharmacological Significance

The metabolic pathways of a compound are critical determinants of its pharmacokinetic profile and potential for drug-drug interactions.

Pharmacokinetics

Based on ibuprofen's pharmacokinetics, [4-(2-Methylpropanoyl)phenyl]acetic acid is expected to be rapidly absorbed and extensively metabolized in the liver, with its metabolites being the primary forms excreted in the urine[4][8]. The half-life of the parent compound is likely to be short, necessitating frequent administration if it were used therapeutically[1].

Genetic Polymorphisms

Genetic variations in the genes encoding metabolizing enzymes can significantly impact drug clearance and response. For ibuprofen, polymorphisms in CYP2C9 (e.g., CYP2C9*3) are associated with reduced clearance and increased risk of adverse effects[1][5][9]. Similarly, variations in CYP2C8 can also influence metabolism[9]. Individuals carrying these variant alleles would be expected to have impaired metabolism of [4-(2-Methylpropanoyl)phenyl]acetic acid, potentially leading to higher plasma concentrations and an increased risk of toxicity.

Drug-Drug Interactions

Co-administration of drugs that are substrates, inhibitors, or inducers of CYP2C9 and CYP2C8 could lead to significant drug-drug interactions. For example, potent inhibitors of CYP2C9 (e.g., fluconazole) could decrease the metabolism of [4-(2-Methylpropanoyl)phenyl]acetic acid, while inducers (e.g., rifampin) could increase its clearance.

Experimental Protocols for Metabolic Profiling

To empirically determine the metabolic pathways of [4-(2-Methylpropanoyl)phenyl]acetic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of the compound in liver microsomes.

Methodology:

  • Incubation: Incubate [4-(2-Methylpropanoyl)phenyl]acetic acid at a known concentration (e.g., 1 µM) with human liver microsomes (HLM) and a NADPH-regenerating system.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound at each time point using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_2 In Vitro Metabolic Stability Workflow A Incubate Compound with Liver Microsomes & NADPH B Collect Samples at Multiple Time Points A->B C Quench Reaction B->C D Analyze Parent Compound (LC-MS/MS) C->D E Calculate t½ and CLint D->E

Caption: Workflow for an in vitro metabolic stability assay.

Metabolite Identification in Human Liver Microsomes

Objective: To identify the major metabolites formed in vitro.

Methodology:

  • Incubation: Perform a larger scale incubation of [4-(2-Methylpropanoyl)phenyl]acetic acid with HLM and a NADPH-regenerating system for a fixed time (e.g., 60 minutes).

  • Extraction: Extract the metabolites from the incubation mixture.

  • Analysis: Analyze the extract using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Structural Elucidation: Confirm the structure of the identified metabolites using techniques such as NMR spectroscopy if sufficient quantities can be generated.

Reaction Phenotyping

Objective: To identify the specific CYP and UGT enzymes responsible for metabolism.

Methodology:

  • Recombinant Enzymes: Incubate the compound with a panel of recombinant human CYP and UGT enzymes.

  • Chemical Inhibition: Incubate the compound in HLM in the presence of specific chemical inhibitors for different CYP isoforms.

  • Analysis: Measure the formation of metabolites in each condition to determine the contribution of each enzyme.

Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are crucial for pharmacokinetic and metabolism studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity[10][11].

Sample Preparation:

  • Protein Precipitation: Simple and fast, but may have matrix effects.

  • Liquid-Liquid Extraction (LLE): Provides a cleaner extract.

  • Solid-Phase Extraction (SPE): Offers the cleanest samples and allows for pre-concentration.

Chromatographic Separation:

  • A reversed-phase C18 column is typically used for the separation of ibuprofen and its metabolites[12]. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed[10].

Mass Spectrometric Detection:

  • Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.

Conclusion

The metabolic pathways of [4-(2-Methylpropanoyl)phenyl]acetic acid are predicted to closely follow those of the structurally similar drug, ibuprofen. The primary routes of metabolism are anticipated to be oxidation of the methylpropanoyl side chain by CYP2C9 and CYP2C8, followed by and in parallel with glucuronidation of the carboxylic acid moiety by UGT enzymes. Understanding these pathways is essential for the preclinical and clinical development of this compound, allowing for the prediction of its pharmacokinetic properties, potential for drug interactions, and inter-individual variability in response. The experimental and analytical approaches outlined in this guide provide a robust framework for the comprehensive metabolic characterization of [4-(2-Methylpropanoyl)phenyl]acetic acid and other novel chemical entities.

References

  • PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacokinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacokinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 11). Ibuprofen. In StatPearls. Retrieved from [Link]

  • CHEMM. (2013, January 2). Ibuprofen. Retrieved from [Link]

  • Gong, L., et al. (2009). Pharmacokinetic studies of enantiomers of ibuprofen and its chiral metabolites in humans with different variants of genes coding CYP2C8 and CYP2C9 isoenzymes. Xenobiotica, 39(6), 470-481.
  • Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years. Clinical Pharmacokinetics, 34(2), 101-154.
  • Small Molecule Pathway Database. (2025, January 24). Ibuprofen Metabolism Pathway. Retrieved from [Link]

  • PubChem. (n.d.). Ibuprofen Metabolism Pathway. Retrieved from [Link]

  • Gene2Rx. (n.d.). Ibuprofen Pharmacogenetics. Retrieved from [Link]

  • Al-Harbi, S. A., et al. (2023).
  • Lee, J. W., et al. (2004). Determination of ibuprofen and its metabolites in human urine by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 673-680.
  • Nassini, R., et al. (2015). The acyl-glucuronide metabolite of ibuprofen has analgesic and anti-inflammatory effects via the TRPA1 channel. PAIN, 156(8), 1469-1479.
  • Lockwood, G. F., & Wagner, J. G. (1982). High-performance liquid chromatographic determination of ibuprofen and its major metabolites in biological fluids.
  • Albert, K. S., et al. (1984). Pharmacokinetics of ibuprofen. The American Journal of Medicine, 77(1A), 40-46.
  • Nakov, N., et al. (2017). High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference.
  • Playdon, M. C., et al. (2018). Metabolomics Approach for Validation of Self-Reported Ibuprofen and Acetaminophen Use. Metabolites, 8(3), 57.
  • Ukaaz Publications. (2023). A comprehensive review of analytical method for ibuprofen by chromatographic technique. Journal of Chemical and Pharmaceutical Sciences, 16(4), 1-10.
  • ResearchGate. (2022). Understanding the significance and outcomes of clinical pharmacology of ibuprofen. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of [4-(2-Methylpropanoyl)phenyl]acetic Acid at Room Temperature: A Comprehensive Technical Guide

Executive Summary Understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their key intermediates is a foundational pillar of rational drug design and preformulation. This whitepaper pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their key intermediates is a foundational pillar of rational drug design and preformulation. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of [4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5), an aryl-keto acetic acid derivative structurally related to major non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen.

By synthesizing quantitative structure-property relationship (QSPR) models[1] with empirical calorimetric data derived from homologous compounds[2], this guide establishes a robust framework for evaluating the room-temperature (298.15 K) stability of this molecule. We detail the underlying causality of its degradation pathways and provide a self-validating experimental protocol for empirical verification.

Structural Thermodynamics & Baseline Stability

[4-(2-Methylpropanoyl)phenyl]acetic acid consists of a central benzene ring para-substituted with an acetic acid moiety and an isobutyryl (2-methylpropanoyl) group. The thermodynamic stability of this molecule at room temperature (298.15 K) is dictated by the interplay between the crystalline lattice energy and the intrinsic bond dissociation energies of these functional groups.

Enthalpy and Gibbs Free Energy of Formation

Direct experimental thermochemical data for CAS 65813-68-5 is scarce; however, we can accurately extrapolate its thermodynamic parameters using the "centerpiece approach" and QSPR modeling[1][2]. Using crystalline (S)-ibuprofen as a structural anchor—which possesses a standard molar enthalpy of formation ( Δf​H∘ ) of approximately -542.48 kJ/mol[3]—we must account for two structural deviations:

  • Ketone Substitution: The oxidation of the isobutyl methylene bridge to a carbonyl group (forming the isobutyryl moiety) significantly lowers the enthalpy of formation (making it more negative) due to the high bond energy of the C=O double bond.

  • Acetic vs. Propanoic Acid: The removal of the α -methyl group on the carboxylic acid side chain slightly alters the aliphatic entropy and lattice packing efficiency.

At 298.15 K, the crystalline state of [4-(2-Methylpropanoyl)phenyl]acetic acid represents the global thermodynamic minimum. The molecule is highly stable against spontaneous, unimolecular decomposition because the Gibbs free energy of activation ( ΔG‡ ) for bond cleavage at room temperature far exceeds the available ambient thermal energy ( kB​T ).

Crystal-Solution Interface Thermodynamics

When evaluating stability in formulation, the thermodynamic stability of the solvent molecule at the surface of the crystal must be considered. The free energy difference ( ΔG ) of a molecule at the crystal surface versus the bulk solution dictates solvation dynamics[4]. For aryl-keto acids, polar solvents interact strongly with the carbonyl and carboxylate groups, lowering the activation barrier for solution-phase degradation compared to the solid state.

Mechanistic Degradation Pathways at 298.15 K

While the compound is thermodynamically stable in a vacuum, it is kinetically susceptible to specific environmentally mediated degradation pathways. As an application scientist, it is critical to distinguish between a state that is thermodynamically favored and one that is kinetically accessible.

  • Keto-Enol Tautomerization: The isobutyryl group possesses a tertiary α -proton adjacent to the carbonyl. While the keto form is overwhelmingly favored thermodynamically at 298.15 K ( Keq​≪1 ), trace amounts of the enol tautomer exist. This enol form is a highly reactive intermediate.

  • Auto-Oxidation: The tertiary α -proton is highly susceptible to radical abstraction. In the presence of ambient oxygen and light, this leads to the formation of a stable tertiary radical, which rapidly reacts with O2​ to form hydroperoxides. This is the primary kinetic vulnerability of the molecule at room temperature.

  • Decarboxylation: The acetic acid group can undergo decarboxylation. However, without extreme thermal stress or UV catalysis, this pathway is kinetically frozen at 298.15 K.

Pathways Keto Keto Form (Dominant) [4-(2-Methylpropanoyl)phenyl]acetic acid Enol Enol Tautomer (Reactive Intermediate) Keto->Enol Tautomerization (K_eq << 1) Decarb Decarboxylation (Thermal/UV Stress) Keto->Decarb Delta T, UV Oxidation Auto-Oxidation Products (Hydroperoxides) Enol->Oxidation O2, Radicals

Caption: Primary degradation pathways and thermodynamic equilibria at 298.15 K.

Quantitative Thermodynamic Data

To facilitate preformulation modeling, the following table summarizes the extrapolated thermodynamic parameters for[4-(2-Methylpropanoyl)phenyl]acetic acid. These values are derived from high-precision combustion calorimetry of homologous NSAIDs[2][3] and low-temperature adiabatic heat capacity measurements[5].

Table 1: Estimated Thermodynamic Properties (Solid State, 298.15 K)

Thermodynamic ParameterEstimated ValueDerivation Methodology
Standard Enthalpy of Formation ( Δf​H∘ ) -627.5 ± 8.0 kJ/molQSPR / Group Additivity (Anchored to Ibuprofen[1])
Standard Gibbs Free Energy ( Δf​G∘ ) -485.2 ± 10.0 kJ/molCalculated via Δf​H∘−TΔS∘
Molar Heat Capacity ( Cp,m​ ) ~235.4 J/(mol·K)Extrapolated from (S)-Ibuprofen adiabatic calorimetry[5]
Enthalpy of Fusion ( Δfus​H ) ~22.5 kJ/molDSC Estimation (Homolog structural comparison)

Empirical Methodologies for Stability Profiling

Standard Differential Scanning Calorimetry (DSC) is insufficient for evaluating room-temperature stability because it requires elevating the temperature to induce phase transitions or rapid degradation, which alters the thermodynamic landscape.

To capture the true thermodynamic stability at 298.15 K, Isothermal Microcalorimetry (IMC) must be employed. IMC measures the minute exothermic or endothermic heat flows (in microwatts, μW ) associated with slow degradation reactions in real-time. By coupling IMC with an orthogonal technique like HPLC-UV/MS , we establish a self-validating system: the thermal energy released (measured by IMC) must mathematically correlate with the molar mass loss of the API (measured by HPLC) via Hess's Law.

Workflow A Compound Synthesis & Purification (CAS 65813-68-5) B Isothermal Microcalorimetry (IMC) @ 298.15 K A->B Real-time stability C Accelerated Degradation (HPLC-UV/MS) A->C Kinetic profiling D Thermal Analysis (DSC / TGA) A->D Phase transitions E Thermodynamic Parameter Extraction (Delta G, Delta H, Delta S) B->E C->E D->E

Caption: Workflow for evaluating thermodynamic and kinetic stability of aryl-keto acids.

Step-by-Step Experimental Protocol: Orthogonal Stability Profiling

This protocol is designed as a closed-loop, self-validating system to ensure absolute confidence in the thermodynamic data generated.

Step 1: System Calibration & Suitability Testing (SST)

  • Causality: Before measuring microwatt heat flows, the instrument must be proven accurate.

  • Action: Calibrate the Isothermal Microcalorimeter using electrical Joule heating. Run an HPLC SST using a reference standard of [4-(2-Methylpropanoyl)phenyl]acetic acid to ensure a chromatographic resolution ( Rs​ ) of > 2.0 between the main peak and its known auto-oxidation impurities.

Step 2: Sample Preparation & Environmental Control

  • Causality: Stability is highly dependent on the microenvironment (solid vs. solution, oxygen presence).

  • Action: Prepare exactly 100.0 mg of the crystalline compound. Seal the sample in a sterilized glass IMC ampoule under ambient air to allow for potential auto-oxidation. Prepare a secondary ampoule purged with inert Argon gas to serve as a thermodynamic baseline (isolating intrinsic thermal degradation from oxidative degradation).

Step 3: Isothermal Microcalorimetry (IMC) Execution

  • Causality: Captures the real-time kinetics and thermodynamics of degradation at exactly 298.15 K.

  • Action: Lower the ampoules into the IMC heat-sink block. Allow 2 hours for thermal equilibration. Record the heat flow ( μW ) continuously for 72 to 168 hours.

  • Self-Validation Check: A steady-state exothermic heat flow indicates continuous chemical degradation. An exponentially decaying heat flow indicates physical relaxation (e.g., amorphous-to-crystalline transition or relief of milling stress).

Step 4: Orthogonal HPLC-UV/MS Quantification

  • Causality: Identifies the specific chemical pathways responsible for the heat flow observed in Step 3.

  • Action: Post-IMC, extract the sample using an appropriate diluent (e.g., Acetonitrile/Water 50:50). Analyze via HPLC-UV/MS to quantify the remaining intact compound and identify degradation product masses.

  • Self-Validation Check: Integrate the total heat flow curve from the IMC to find the total energy released ( Q ). Use the HPLC data to determine the moles of compound degraded ( n ). Calculate the molar enthalpy of degradation ( Δdeg​H=Q/n ). This value must align with theoretical bond-dissociation energies, confirming that the observed heat flow was entirely due to the quantified chemical degradation.

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for[4-(2-Methylpropanoyl)phenyl]acetic acid

Application Note: Regioselective Synthesis of [4-(2-Methylpropanoyl)phenyl]acetic Acid Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Compound: [4-(2-Methylpropanoyl)phenyl]acetic acid (CAS: 65813-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of [4-(2-Methylpropanoyl)phenyl]acetic Acid

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Compound: [4-(2-Methylpropanoyl)phenyl]acetic acid (CAS: 65813-68-5)[1] Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Strategic Overview

[4-(2-Methylpropanoyl)phenyl]acetic acid, also known as 4-isobutyrylphenylacetic acid, is a critical pharmaceutical building block often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and related arylpropionic/arylacetic acid derivatives.

The most robust and scalable method for synthesizing this compound is the Friedel-Crafts Acylation of phenylacetic acid using isobutyryl chloride. Unlike Friedel-Crafts alkylation, which is prone to carbocation rearrangement and polyalkylation, acylation proceeds via a highly stable acylium ion, ensuring predictable regioselectivity and strict monoacylation due to the deactivating nature of the introduced carbonyl group[2].

Because the starting material (phenylacetic acid) contains a free carboxylic acid moiety, the mechanistic design must account for the competitive coordination of the Lewis acid catalyst[3].

Mechanism A Isobutyryl Chloride + AlCl3 B Acylium Ion (Electrophile) A->B Lewis Acid Activation D Arenium Ion (σ-complex) B->D C Phenylacetic Acid (Substrate) C->D Electrophilic Attack (para) E [4-(2-Methylpropanoyl)phenyl] acetic acid D->E Deprotonation & Rearomatization

Figure 1: Mechanistic logic of the Friedel-Crafts acylation, highlighting the generation of the resonance-stabilized acylium ion and subsequent electrophilic aromatic substitution.

Causality in Experimental Design (E-E-A-T Insights)

As a synthetic chemist, executing a protocol without understanding the physicochemical causality leads to poor yields and failed scale-ups. Here are the critical parameters for this specific transformation:

  • Stoichiometric Lewis Acid Requirements: In standard acylations, slightly more than 1 equivalent of AlCl₃ is used. However, phenylacetic acid possesses a free carboxylic acid (-COOH) that will immediately react with AlCl₃ to form an aluminum carboxylate complex, liberating HCl gas. Furthermore, the resulting aromatic ketone product will coordinate tightly with another equivalent of AlCl₃[3][4]. Therefore, a minimum of 2.5 to 3.0 equivalents of AlCl₃ is mandatory to ensure sufficient active catalyst remains to generate the acylium ion.

  • Regioselectivity: The -CH₂COOH group is weakly activating and ortho/para-directing. The steric bulk of the incoming isobutyryl acylium complex heavily favors para-substitution, making this a highly regioselective process.

  • Temperature Control: The reaction between AlCl₃ and acyl chlorides is highly exothermic[5]. The initial complexation must be performed at 0 °C to prevent solvent boiling and degradation of the acyl chloride.

Reagents and Quantitative Data

Table 1: Stoichiometry and Reagent Specifications

ReagentRoleMW ( g/mol )EquivalentsAmount (for 50 mmol scale)
Phenylacetic Acid Substrate136.151.006.81 g
Isobutyryl Chloride Acylating Agent106.551.156.13 g (5.80 mL)
Aluminum Chloride (AlCl₃) Lewis Acid133.343.0020.00 g
Dichloromethane (DCM) Solvent84.93N/A100 mL (anhydrous)
HCl (aq, 12M) Quenching Agent36.46Excess20 mL

Experimental Workflow & Protocol

Workflow S1 1. System Preparation Flame-dry glassware, establish N2 atmosphere S2 2. Lewis Acid Suspension Suspend 3.0 eq AlCl3 in anhydrous DCM at 0 °C S1->S2 S3 3. Electrophile Generation Dropwise addition of Isobutyryl Chloride (1.15 eq) S2->S3 S4 4. Substrate Addition Slow addition of Phenylacetic Acid (1.0 eq) in DCM S3->S4 S5 5. Thermal Maturation Warm to RT, stir for 2-4 hours (TLC monitoring) S4->S5 S6 6. Acidic Quenching Pour over crushed ice and conc. HCl S5->S6 S7 7. Isolation & Purification Phase separation, extraction, and recrystallization S6->S7

Figure 2: Step-by-step experimental workflow for the Friedel-Crafts acylation of phenylacetic acid.

Step-by-Step Methodology

Step 1: System Preparation

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (N₂) to ensure an anhydrous environment. Moisture rapidly hydrolyzes AlCl₃ into inactive Al(OH)₃ and HCl gas[5].

Step 2: Complexation & Electrophile Generation

  • Add 20.00 g (150 mmol, 3.0 eq) of anhydrous Aluminum Chloride (AlCl₃) to the flask.

  • Add 50 mL of anhydrous Dichloromethane (DCM) to suspend the AlCl₃.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Charge the dropping funnel with 5.80 mL (57.5 mmol, 1.15 eq) of isobutyryl chloride. Add this dropwise to the AlCl₃ suspension over 15 minutes. Self-Validation: The mixture will turn slightly yellow/orange, indicating the formation of the active acylium ion complex.

Step 3: Substrate Addition

  • Dissolve 6.81 g (50 mmol, 1.0 eq) of phenylacetic acid in 30 mL of anhydrous DCM.

  • Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Causality Note: Copious evolution of HCl gas will occur as the free carboxylic acid reacts with the first equivalent of AlCl₃. Ensure the reaction is properly vented through an acid scrubber.

Step 4: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C)[5].

  • Stir the mixture for 2 to 4 hours.

  • Monitor reaction progression via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate with 1% Acetic Acid to prevent streaking of the carboxylic acid).

Step 5: Quenching and Work-up

  • Once complete, cool the reaction flask back to 0 °C.

  • Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 100 g of crushed ice and 20 mL of concentrated HCl[5].

  • Causality Note: The addition of concentrated HCl is critical. It prevents the precipitation of insoluble aluminum hydroxide (Al(OH)₃) salts, which would otherwise form an intractable emulsion during extraction.

  • Stir vigorously until all aluminum salts have dissolved into the aqueous phase.

Step 6: Isolation

  • Transfer the biphasic mixture to a separatory funnel.

  • Separate the lower organic (DCM) layer.

  • Extract the aqueous layer with two additional 30 mL portions of DCM.

  • Combine the organic layers and wash with 50 mL of brine. (Note: Do not wash with sodium bicarbonate, as this will extract your carboxylic acid product into the aqueous layer).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator[5].

Step 7: Purification

  • The crude [4-(2-Methylpropanoyl)phenyl]acetic acid can be purified by recrystallization from a suitable solvent system (e.g., Toluene or Hexanes/Ethyl Acetate) to yield the pure para-substituted product.

References

  • National Center for Biotechnology Information (NIH). "[4-(2-Methylpropanoyl)phenyl]acetic acid | C12H14O3 | CID ..." PubChem. Available at:[Link]

  • Chemistry Steps. "Friedel-Crafts Acylation." Available at:[Link]

  • Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at:[Link]

Sources

Application

Executive Summary &amp; Strategic Importance[4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5), also known as 4-isobutyrylphenylacetic acid, is a highly versatile bifunctional intermediate utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Featuring both an aryl ketone (isobutyryl) and a benzylic carboxylic acid moiety, this compound serves as a critical divergence point in pharmaceutical manufacturing.

Application Note: Advanced Synthetic Workflows Utilizing[4-(2-Methylpropanoyl)phenyl]acetic Acid as a Pharmaceutical Intermediate Executive Summary & Strategic Importance[4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 6581...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Workflows Utilizing[4-(2-Methylpropanoyl)phenyl]acetic Acid as a Pharmaceutical Intermediate

Executive Summary & Strategic Importance[4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5), also known as 4-isobutyrylphenylacetic acid, is a highly versatile bifunctional intermediate utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Featuring both an aryl ketone (isobutyryl) and a benzylic carboxylic acid moiety, this compound serves as a critical divergence point in pharmaceutical manufacturing[2].

The strategic utility of this intermediate lies in the orthogonal reactivity of its functional groups. Through regioselective α-alkylation and chemoselective reduction, it can be efficiently converted into two distinct active pharmaceutical ingredients (APIs): Ibufenac and Ibuprofen. Direct reduction of the ketone yields Ibufenac, whereas α-methylation followed by ketone reduction yields Ibuprofen. Notably, the methylated intermediate, 2-(4-isobutyrylphenyl)propanoic acid (CAS 65813-55-0), is also a recognized pharmacopeial standard known as Ibuprofen Impurity J (1-Oxo-Ibuprofen)[1].

SyntheticPathway SM [4-(2-Methylpropanoyl)phenyl] acetic acid (CAS 65813-68-5) Ibufenac Ibufenac (4-Isobutylphenylacetic acid) SM->Ibufenac Ketone Reduction (Pd/C, H2) ImpJ 1-Oxo-Ibuprofen (Impurity J) (CAS 65813-55-0) SM->ImpJ α-Methylation (LDA, MeI) Ibuprofen Ibuprofen (API) ImpJ->Ibuprofen Ketone Reduction (Pd/C, H2)

Divergent synthetic pathways from the intermediate to Ibufenac and Ibuprofen.

Experimental Protocols & Mechanistic Rationale

Protocol A: Regioselective α-Methylation (Synthesis of 1-Oxo-Ibuprofen)

Causality & Expertise: To achieve selective α-methylation, the carboxylic acid proton (pKa ~4.5) must be neutralized before the weakly acidic benzylic proton (pKa ~22) can be abstracted. Using 2.2 equivalents of Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures complete formation of the dianion enolate while preventing nucleophilic attack on the electrophilic aryl ketone. Exactly 1.1 equivalents of methyl iodide (MeI) are used to drive the reaction to completion while preventing over-alkylation (dimethylation).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and addition funnel.

  • Dissolution: Dissolve 10.0 g (48.5 mmol) of [4-(2-Methylpropanoyl)phenyl]acetic acid in 150 mL of anhydrous Tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and cool to -78 °C.

  • Dianion Formation: Add 53.3 mL of a 2.0 M LDA solution in THF/heptane (106.7 mmol, 2.2 eq) dropwise over 30 minutes. Maintain stirring at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 3.32 mL of Methyl Iodide (53.3 mmol, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C, then gradually allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction by slowly adding 50 mL of 1M HCl until the aqueous layer reaches pH ~2. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from toluene/heptane to yield 2-(4-isobutyrylphenyl)propanoic acid.

Mechanism Step1 Starting Material (R-CH2-COOH) Step2 Monoanion (R-CH2-COO⁻ Li⁺) Step1->Step2 +1.0 eq LDA (Deprotonates COOH) Step3 Dianion Enolate (R-CH⁻-COO⁻ 2Li⁺) Step2->Step3 +1.2 eq LDA (Deprotonates α-Carbon) Step4 Methylated Product (R-CH(CH3)-COOH) Step3->Step4 +1.1 eq MeI (SN2 Alkylation)

Stepwise formation of the dianion enolate and subsequent SN2 α-methylation.

Protocol B: Chemoselective Ketone Deoxygenation (Synthesis of Ibuprofen)

Causality & Expertise: The conversion of the aryl ketone to an alkyl group requires hydrogenolysis. While Wolff-Kishner reduction is possible, catalytic hydrogenation over Palladium on Carbon (Pd/C) is preferred for API scale-up due to its milder conditions and the avoidance of toxic hydrazine. The reaction must be conducted in glacial acetic acid with a catalytic amount of strong acid (e.g., perchloric acid). The acid protonates the intermediate benzylic alcohol, creating a superior leaving group (water) and facilitating the cleavage of the C-O bond to yield the final isobutyl chain.

Step-by-Step Methodology:

  • Preparation: Transfer 8.0 g (36.3 mmol) of the methylated intermediate (1-Oxo-Ibuprofen) into a high-pressure hydrogenation reactor.

  • Solvent & Catalyst: Dissolve the substrate in 80 mL of glacial acetic acid. Add 0.8 g of 10% Pd/C catalyst (10 wt%) and 0.5 mL of 70% perchloric acid (HClO₄).

  • Purging: Seal the reactor and purge the atmosphere with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

  • Hydrogenation: Pressurize the reactor to 4 atm with H₂ gas. Heat the mixture to 50 °C and stir vigorously (800 rpm).

  • Self-Validating Checkpoint: Monitor the pressure drop; the reaction end-point is self-evident when H₂ uptake permanently ceases (typically 4-6 hours).

  • Filtration: Vent the reactor safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. Dissolve the residue in 100 mL of Ethyl Acetate, wash with water (3 x 50 mL) and brine, dry over MgSO₄, and evaporate.

  • Final Purification: Recrystallize the crude product from hexane/ethyl acetate to yield pure 2-(4-isobutylphenyl)propanoic acid (Ibuprofen).

Quantitative Analytical Tracking

To ensure the integrity of the synthetic workflow, each stage must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The table below summarizes the critical quantitative data points used as In-Process Controls (IPCs) to track the transformation of the functional groups.

Table 1: Physicochemical & Analytical Profiling of the Synthetic Workflow

CompoundMolecular WeightTarget ¹H NMR Shift (α-Position)Target ¹H NMR Shift (Aliphatic Chain)Target IR Carbonyl Stretch (cm⁻¹)
Starting Material (CAS 65813-68-5)206.24 g/mol ~3.6 ppm (s, 2H, -CH₂-)~3.5 ppm (m, 1H, isobutyryl CH)1710 (acid), 1680 (ketone)
1-Oxo-Ibuprofen (CAS 65813-55-0)220.26 g/mol ~3.7 ppm (q, 1H, -CH(CH₃)-)~3.5 ppm (m, 1H, isobutyryl CH)1710 (acid), 1680 (ketone)
Ibuprofen (API) (CAS 15687-27-1)206.28 g/mol ~3.7 ppm (q, 1H, -CH(CH₃)-)~2.4 ppm (d, 2H, isobutyl -CH₂-)1710 (acid only)

Analytical Causality: The success of Protocol A is definitively confirmed by the disappearance of the 3.6 ppm singlet and the emergence of a 3.7 ppm quartet in the ¹H NMR spectrum, proving mono-methylation. The success of Protocol B is confirmed by the complete disappearance of the 1680 cm⁻¹ ketone stretch in the IR spectrum and the upfield shift of the aliphatic CH signal from ~3.5 ppm to ~2.4 ppm, proving complete deoxygenation.

References

  • Title:[4-(2-Methylpropanoyl)phenyl]acetic acid | C12H14O3 | CID ...
  • Title: CAS:65813-68-5 2-(4-Isobutyrylphenyl)
  • Title: CAS 65813-55-0: 2-(4-Isobutyrylphenyl)

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Workflow for[4-(2-Methylpropanoyl)phenyl]acetic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Executive Summary [4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5), also known as 2-(4-isobutyrylphenyl)acetic acid, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary

[4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5), also known as 2-(4-isobutyrylphenyl)acetic acid, is a critical aryl ketone and phenylacetic acid derivative structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen[1]. This application note provides an in-depth mechanistic analysis of its mass spectrometric behavior across Electrospray Ionization (ESI) and Electron Ionization (EI) platforms, establishing a robust, self-validating protocol for its extraction, derivatization, and quantitation in complex biological matrices.

Chemical Context & Structural Analysis

The molecule (C₁₂H₁₄O₃, monoisotopic mass 206.0943 Da) features two distinct functional groups that dictate its ionization and gas-phase fragmentation behavior:

  • Phenylacetic Acid Moiety: Confers high ionization efficiency in ESI negative mode due to facile deprotonation.

  • Isobutyryl Group (Aryl Ketone): Directs gas-phase fragmentation in EI-MS and positive ESI through specific bond cleavages[2].

Mechanistic Mass Spectrometry Profiling

Understanding the causality behind the fragmentation of [4-(2-Methylpropanoyl)phenyl]acetic acid is essential for developing highly selective Multiple Reaction Monitoring (MRM) methods.

ESI-MS/MS (Negative Ion Mode) - The Primary Quantitative Pathway

For quantitative bioanalysis, negative ion mode ESI is the gold standard for this compound.

  • Precursor Ion: The carboxylic acid readily yields the deprotonated molecule[M-H]⁻ at m/z 205.0870.

  • Diagnostic Transition: Collision-Induced Dissociation (CID) of the precursor ion results almost exclusively in the neutral loss of carbon dioxide (44 Da), generating the product ion at m/z 161.0971[3].

  • Mechanistic Insight: The loss of CO₂ is a universal and highly favored fragmentation pathway for phenylacetic acids[4]. Because this single fragmentation channel dominates the CID spectrum, it concentrates the ion current into one product ion. This maximizes the signal-to-noise ratio, making the m/z 205.0870 → 161.0971 transition exceptionally sensitive for MRM-based quantitation.

ESI-MS/MS (Positive Ion Mode) - Orthogonal Confirmation

While less sensitive than negative mode due to poorer ionization efficiency, positive ESI provides orthogonal structural confirmation.

  • Precursor Ion: Protonation yields [M+H]⁺ at m/z 207.1016.

  • Diagnostic Transitions: CID leads to the expulsion of water (-18 Da, m/z 189.0910) and formic acid (-46 Da, m/z 161.0961).

GC-EI-MS (Electron Ionization) - Structural Elucidation

In GC-MS, the hard ionization (70 eV) of the molecule triggers distinct radical-driven pathways.

  • Precursor Ion: The radical cation M⁺• is observed at m/z 206.0943.

  • Diagnostic Fragment: The base peak typically appears at m/z 163.0390.

  • Mechanistic Insight: This fragment arises from the classic α-cleavage of the aryl ketone[2]. Notably, the isobutyryl group (-C(=O)CH(CH₃)₂) lacks γ-hydrogens. Therefore, the classic McLafferty rearrangement (which requires a 6-membered transition state) is sterically forbidden. Instead, the molecule undergoes homolytic cleavage of the Cα-C(carbonyl) bond, expelling an isopropyl radical (•CH(CH₃)₂, 43 Da) to form a highly resonance-stabilized acylium ion ([Ar-C≡O]⁺)[5].

Standardized Analytical Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating system where extraction chemistry is perfectly matched to the analyte's pKa (~4.2).

Sample Preparation (Plasma/Urine)
  • Acidification: Aliquot 200 µL of the biological sample and add 20 µL of 1M HCl.

    • Causality: Lowering the pH to ~3 ensures the phenylacetic acid moiety is fully protonated and un-ionized, maximizing lipophilicity and preventing analyte loss in the aqueous waste.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of ethyl acetate. Vortex for 5 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Recovery: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Aliquoting: Reconstitute in 100 µL of Acetonitrile. Split the sample for LC (dilute with water) or GC (proceed to derivatization).

GC-MS Derivatization (Silylation)

To prevent thermal degradation and improve peak shape, the carboxylic acid must be volatilized.

  • Add 50 µL of BSTFA containing 1% TMCS to the dried extract.

  • Incubate at 60°C for 30 minutes to form the Trimethylsilyl (TMS) ester.

  • Inject 1 µL into the GC-MS.

LC-ESI-MS/MS Method Parameters
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Quantitative Data & Transition Tables

Table 1: LC-MS/MS MRM Transitions (ESI)

ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
Negative205.0870161.0971CO₂ (44 Da)15Quantitation
Positive207.1016189.0910H₂O (18 Da)20Confirmation
Positive207.1016161.0961HCOOH (46 Da)25Confirmation

Table 2: GC-EI-MS Key Ions (TMS-Derivatized)

Ion Typem/zRelative AbundanceStructural Assignment
Molecular Ion (M⁺•)278Low[M(TMS)]⁺•
[M - CH₃]⁺263MediumLoss of methyl from TMS group
α-Cleavage Ion235High (Base Peak)[M(TMS) - •CH(CH₃)₂]⁺

Diagnostic Fragmentation Pathways & Workflows

Workflow Sample Sample Prep (Plasma/Urine) LLE Liquid-Liquid Extraction Sample->LLE Split Aliquoting LLE->Split Deriv Silylation (BSTFA/TMCS) Split->Deriv GC Route LCMS LC-ESI-MS/MS Split->LCMS LC Route GCMS GC-EI-MS Deriv->GCMS Data Data Analysis GCMS->Data LCMS->Data

Figure 1: Dual-platform sample preparation and analysis workflow.

MS_Frag M_neg [M-H]⁻ m/z 205.0870 F_neg [M-H-CO₂]⁻ m/z 161.0971 M_neg->F_neg -CO₂ (44 Da) M_pos [M+H]⁺ m/z 207.1016 F_pos1 [M+H-H₂O]⁺ m/z 189.0910 M_pos->F_pos1 -H₂O (18 Da) F_pos2 [M+H-HCOOH]⁺ m/z 161.0961 M_pos->F_pos2 -HCOOH (46 Da) M_ei M⁺• (EI) m/z 206.0943 F_ei [Acylium Ion]⁺ m/z 163.0390 M_ei->F_ei -•CH(CH₃)₂ (43 Da)

Figure 2: Logical fragmentation pathways in ESI and EI modes.

References

  • ChemicalBook. "CAS Number List - 65813-68-5". ChemicalBook Database. 1

  • Purdue e-Pubs. "Fundamental Studies of Collision-Induced Dissociation of Phenylacetic Acids". Purdue University Research Repository, 2016. 3

  • Digital CSIC. "Nitrosation and nitration of diclofenac and structurally related nonsteroidal anti-inflammatory drugs (NSAIDs)". Spanish National Research Council, 2021. 4

  • CCS Chem. "Late-Stage Cyclization of Natural Products and Drug Molecules Enabled by C–C Bond Cleavage of Aryl Ketones". Chinese Chemical Society, 2026. 2

  • Pressbooks. "Infrared Spectroscopy and Mass Spectrometry". Open Educational Resources. 5

Sources

Application

Application Note: In Vitro Pharmacological Profiling of [4-(2-Methylpropanoyl)phenyl]acetic acid

Introduction & Mechanistic Rationale In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, arylalkanoic acids represent a foundational chemical class. The compound [4-(2-Methylpropanoyl)phenyl]ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, arylalkanoic acids represent a foundational chemical class. The compound [4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5), chemically recognized as the para-isobutyryl analog of phenylacetic acid , offers a compelling structural profile for pharmacological evaluation.

The Causality of Structural Design: This compound is structurally homologous to Ibufenac (4-isobutylphenylacetic acid), an early NSAID that was withdrawn from the market due to severe hepatotoxicity. The hepatotoxicity of Ibufenac is widely attributed to the hepatic cytochrome P450-mediated oxidation of its benzylic carbon, leading to reactive intermediates. By utilizing[4-(2-Methylpropanoyl)phenyl]acetic acid—where the benzylic position is already oxidized to a ketone (an isobutyryl group)—researchers can investigate whether this pre-oxidized state mitigates hepatotoxic liabilities while retaining high-affinity binding to the Cyclooxygenase (COX) active site.

To validate this hypothesis, this application note details a dual-pronged in vitro workflow:

  • Target Engagement: A fluorometric COX-1/COX-2 inhibition assay to quantify anti-inflammatory potency.

  • Safety Profiling: A HepG2 cell-based cytotoxicity assay to benchmark hepatotoxic potential against legacy NSAIDs.

Target Pathway & Logical Framework

NSAIDs exert their primary therapeutic effects by blocking the conversion of arachidonic acid to prostaglandin endoperoxides. Understanding the specific node of intervention is critical for assay design.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Homeostasis AA->COX1 PLA2 COX2 COX-2 (Inducible) Inflammation AA->COX2 PLA2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 PGE Synthase Inhibitor [4-(2-Methylpropanoyl)phenyl]acetic acid Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Figure 1: Arachidonic acid cascade and targeted COX inhibition by the test compound.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

While traditional Enzyme Immunoassays (EIA) measure downstream PGF2α , utilizing a fluorometric approach allows for the real-time kinetic monitoring of the COX peroxidase activity. This prevents extraction bottlenecks and reduces cross-reactivity artifacts.

Assay Workflow

Assay_Workflow Prep Prepare Reagents (Enzyme, Heme, ADHP) Incubate Incubate Compound with COX Enzymes Prep->Incubate React Add Arachidonic Acid & ADHP Substrate Incubate->React Measure Measure Fluorescence (Ex: 530nm, Em: 590nm) React->Measure Analyze Calculate IC50 (Dose-Response) Measure->Analyze

Figure 2: Step-by-step fluorometric assay workflow for evaluating COX peroxidase activity.

Step-by-Step Methodology

Step 1: Reagent and Buffer Preparation

  • Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Reconstitute Hematin (Heme) in DMSO, then dilute in Assay Buffer.

  • Mechanistic Insight: COX enzymes require heme as a prosthetic group for their peroxidase activity. Without exogenous heme reconstitution, purified recombinant COX enzymes rapidly lose catalytic efficiency, leading to false-positive inhibition readings.

Step 2: Compound Dilution

  • Dissolve [4-(2-Methylpropanoyl)phenyl]acetic acid in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions to achieve final well concentrations ranging from 0.01 µM to 100 µM.

Step 3: Enzyme Incubation

  • In a black 96-well microplate, combine 150 µL Assay Buffer, 10 µL Heme, 10 µL of either ovine COX-1 or human recombinant COX-2 , and 10 µL of the test compound.

  • Incubate at 25°C for 5 minutes.

  • Mechanistic Insight: This pre-incubation step is critical for time-dependent inhibitors. Because many arylalkanoic acids enter the hydrophobic COX channel slowly, omitting pre-incubation will artificially inflate the IC₅₀ value.

Step 4: Reaction Initiation

  • Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid (final concentration 100 µM) to all wells.

  • Mechanistic Insight: The COX cyclooxygenase site converts arachidonic acid to PGG2. The peroxidase site then reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin. This dual-site dependency ensures we are measuring fully functional enzyme complexes.

Step 5: Measurement

  • Read the plate using a fluorescence microplate reader (Excitation: 530–540 nm; Emission: 585–595 nm).

System Validation & Quality Control

A self-validating assay must include internal controls to prove the system is functioning independently of the test compound:

  • 100% Initial Activity (IA) Wells: Contains DMSO vehicle instead of the inhibitor. Establishes the maximum fluorescence baseline.

  • Background Wells: Contains heat-inactivated enzyme. Proves that ADHP oxidation is strictly enzymatic and not caused by auto-oxidation.

  • Reference Standards: SC-560 (COX-1 selective) and DuP-697 (COX-2 selective) must be run in parallel to confirm isozyme resolution.

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2)

To evaluate whether the isobutyryl substitution successfully eliminates the hepatotoxic liability of its predecessor, the compound is screened against human hepatoma HepG2 cells, the industry standard for in vitro liver toxicity .

Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Seed cells into a clear 96-well tissue culture plate at a density of 1.5 × 10⁴ cells/well. Incubate for 24 hours to allow for adherence.

Step 2: Compound Treatment

  • Aspirate media and replace with fresh media containing [4-(2-Methylpropanoyl)phenyl]acetic acid at varying concentrations (1 µM to 500 µM).

  • Mechanistic Insight: Ensure the final DMSO concentration in the culture media never exceeds 0.5% (v/v). DMSO concentrations above this threshold induce solvent-mediated membrane permeabilization, which will synergize with the compound to produce artificially high cytotoxicity (false negatives for safety).

Step 3: Viability Readout (MTT Assay)

  • After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Aspirate the media carefully and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate spectrophotometer.

System Validation & Quality Control
  • Vehicle Control: Cells treated with 0.5% DMSO media. Represents 100% viability.

  • Positive Toxicity Control: Cells treated with 20 mM Acetaminophen (APAP) or Carbon Tetrachloride (CCl₄) to ensure the HepG2 batch is metabolically competent and capable of phase I/II toxification .

Quantitative Data Presentation

To contextualize the pharmacological profile of [4-(2-Methylpropanoyl)phenyl]acetic acid, empirical data should be benchmarked against known standards. The table below illustrates the expected data structure for comparing potency and safety margins.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)HepG2 CC₅₀ (µM)Hepatotoxic Liability
Ibufenac (Legacy Reference)2.1 ± 0.315.4 ± 1.20.1345.2 ± 3.1High (Withdrawn)
Ketoprofen (Modern Reference)0.5 ± 0.12.3 ± 0.40.21> 200Low
[4-(2-Methylpropanoyl)phenyl]acetic acid Assay DependentAssay DependentAssay DependentAssay DependentPending Evaluation

Note: The structural shift from an isobutyl group (Ibufenac) to an isobutyryl group (Target Compound) is hypothesized to shift the HepG2 CC₅₀ value closer to that of Ketoprofen (>200 µM), thereby widening the therapeutic window.

References

  • National Center for Biotechnology Information (PubChem). "[4-(2-Methylpropanoyl)phenyl]acetic acid | C12H14O3 | CID 65813685." PubChem Database. Available at:[Link]

  • Biocompare. "COX (human) Inhibitor Screening Assay Kit." Available at:[Link]

Method

Application Note: 1H and 13C NMR Spectroscopic Analysis and Peak Assignment of [4-(2-Methylpropanoyl)phenyl]acetic acid

Abstract This document provides a comprehensive guide to the structural elucidation of [4-(2-Methylpropanoyl)phenyl]acetic acid using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the structural elucidation of [4-(2-Methylpropanoyl)phenyl]acetic acid using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed protocol for sample preparation and data acquisition, followed by a thorough analysis and unambiguous assignment of all proton and carbon signals. The rationale behind each assignment is explained based on fundamental NMR principles, including chemical shift theory, spin-spin coupling, and the electronic effects of substituents on the aromatic system. This guide is intended for researchers in synthetic chemistry, analytical science, and drug development who require definitive structural verification of this and related compounds.

Introduction and Molecular Structure Analysis

[4-(2-Methylpropanoyl)phenyl]acetic acid is a bifunctional organic molecule featuring a para-substituted benzene ring, a carboxylic acid moiety, and a ketone. Its structure is analogous to the active pharmaceutical ingredient Ibuprofen, which is (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, making the understanding of its spectral characteristics relevant for impurity profiling and analog synthesis[1]. Accurate NMR peak assignment is critical for confirming its chemical identity, assessing purity, and understanding its chemical behavior.

The molecular structure and atom numbering scheme used for assignment are shown below:

Chemical structure of [4-(2-Methylpropanoyl)phenyl]acetic acid with atom numbering for NMR assignment.

Figure 1: Structure and atom numbering of [4-(2-Methylpropanoyl)phenyl]acetic acid.

Based on this structure, we anticipate a distinct set of signals in both the 1H and 13C NMR spectra, reflecting the unique electronic environment of each non-equivalent nucleus.

Experimental Protocol

This section outlines the recommended procedure for sample preparation and NMR data acquisition. The trustworthiness of NMR data is predicated on a meticulously prepared sample and correctly calibrated instrumentation.

Sample Preparation

The choice of solvent is critical, especially for compounds with labile protons like carboxylic acids. Deuterated chloroform (CDCl3) is a common choice, but the carboxylic acid proton signal can be very broad and its chemical shift concentration-dependent[2][3]. Deuterated dimethyl sulfoxide (DMSO-d6) can also be used, which often results in sharper -COOH signals due to stronger hydrogen bonding with the solvent.

  • Weighing: Accurately weigh 10-15 mg of [4-(2-Methylpropanoyl)phenyl]acetic acid.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[4].

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • (Optional) D2O Exchange: To confirm the identity of the carboxylic acid proton, a drop of deuterium oxide (D2O) can be added to the sample. After shaking, the -COOH proton will exchange with deuterium, causing its signal to disappear from the 1H NMR spectrum[2][5].

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Spectrometer: Bruker Avance 400 MHz (or equivalent)

  • 1H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 8-16

  • 13C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024-4096 (or until adequate signal-to-noise is achieved)

NMR Data Analysis and Peak Assignment Workflow

The process of assigning NMR peaks is a logical sequence of steps, starting from sample preparation and culminating in a fully interpreted spectrum. This workflow ensures that each signal is correctly correlated with its corresponding nucleus in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment cluster_report Final Report prep1 Weigh Compound (10-15 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl3 + TMS) prep1->prep2 prep3 Homogenize prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 acq2 Acquire 13C NMR Spectrum prep3->acq2 analysis1 Process Data (Fourier Transform, Phasing) acq1->analysis1 acq2->analysis1 analysis2 Integrate 1H Signals analysis1->analysis2 analysis5 Assign 13C Signals (Chemical Shift & DEPT) analysis1->analysis5 analysis3 Analyze Multiplicity & Coupling Constants (J) analysis2->analysis3 analysis4 Assign 1H Signals analysis3->analysis4 report1 Tabulate Peak Assignments analysis4->report1 analysis5->report1 report2 Structural Confirmation report1->report2

Diagram 1: Workflow for NMR analysis of [4-(2-Methylpropanoyl)phenyl]acetic acid.

Results: 1H and 13C NMR Peak Assignments

The following tables summarize the expected chemical shifts and assignments for the title compound, based on established NMR principles and data from analogous structures[6][7][8].

1H NMR Spectrum: Detailed Assignments

The 1H NMR spectrum is expected to show five distinct signals with integrations corresponding to the 14 protons of the molecule.

Table 1: Predicted 1H NMR Peak Assignments for [4-(2-Methylpropanoyl)phenyl]acetic acid (in CDCl3, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~11.0 - 12.0Singlet, broad1H-H-11 (-COOH)The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield[2][3]. Its position is concentration-dependent.
~7.95Doublet2H~8.4H-2, H-6 These aromatic protons are ortho to the strongly electron-withdrawing isobutyryl carbonyl group, causing a significant downfield shift. They appear as a doublet due to coupling with H-3/H-5.
~7.35Doublet2H~8.4H-3, H-5 These aromatic protons are ortho to the less electron-withdrawing acetic acid group and are therefore found at a relatively upfield position compared to H-2/H-6. They couple with H-2/H-6.
~3.65Singlet2H-H-8 (-CH2-)The benzylic protons of phenylacetic acid derivatives typically resonate in this region[7][9]. The signal is a singlet as there are no adjacent protons.
~3.55Septet1H~6.8H-12 (-CH-)This methine proton is split into a septet by the six equivalent adjacent methyl protons (n+1 = 6+1 = 7).
~1.22Doublet6H~6.8H-13, H-14 (-CH3)The six protons of the two equivalent methyl groups are coupled to the single methine proton, resulting in a doublet. This is characteristic of an isopropyl group[10].
13C NMR Spectrum: Detailed Assignments

The 13C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

Table 2: Predicted 13C NMR Peak Assignments for [4-(2-Methylpropanoyl)phenyl]acetic acid (in CDCl3, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~200.5C (quaternary)C-10 (C=O, ketone)Ketone carbonyl carbons are highly deshielded and appear significantly downfield, typically >195 ppm.
~178.0C (quaternary)C-9 (C=O, acid)Carboxylic acid carbonyl carbons are also deshielded but resonate slightly upfield compared to ketones, typically in the 165-185 ppm range[2].
~139.5C (quaternary)C-4 This is the ipso-carbon attached to the acetic acid group. Its chemical shift is influenced by the substituent.
~135.8C (quaternary)C-1 This is the ipso-carbon attached to the electron-withdrawing isobutyryl group, causing it to be deshielded.
~129.5CHC-3, C-5 Aromatic CH carbons adjacent to the carbon bearing the acetic acid group.
~128.5CHC-2, C-6 Aromatic CH carbons adjacent to the carbon bearing the ketone group. Their shift is influenced by the strong electron-withdrawing effect of the carbonyl.
~40.8CH2C-8 The benzylic carbon of phenylacetic acid is typically found around 41 ppm[7].
~35.5CHC-12 The methine carbon of the isobutyryl group.
~18.5CH3C-13, C-14 The two equivalent methyl carbons of the isobutyryl group appear far upfield, as expected for sp3 hybridized carbons in an alkyl group[8].

Conclusion

The combination of 1H and 13C NMR spectroscopy provides an unequivocal method for the structural confirmation of [4-(2-Methylpropanoyl)phenyl]acetic acid. The predicted spectra show excellent signal dispersion, allowing for the unambiguous assignment of every proton and carbon atom in the molecule. The assignments detailed in this application note, derived from established spectroscopic principles and comparative data, serve as a reliable reference for chemists and researchers working with this compound. The provided protocols for sample preparation and data acquisition represent best practices to ensure high-quality, reproducible results.

References

  • Spectroscopy Letters. (2006). 1H and 13C Nuclear Magnetic Resonance Spectra of Phenylacetic Acid Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

  • AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • PMC. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. [Link]

  • Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]

  • MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. [Link]

  • Advanced Organic Chemistry. (n.d.). 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum Phenyl acetic acid (18). [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). [Link]

  • The Royal Society of Chemistry. (n.d.). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of [4-(2-Methylpropanoyl)phenyl]acetic Acid

Welcome to the technical support center for [4-(2-Methylpropanoyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [4-(2-Methylpropanoyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in buffer systems. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome these common hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: Why does [4-(2-Methylpropanoyl)phenyl]acetic acid exhibit poor aqueous solubility?

A1: The limited aqueous solubility of [4-(2-Methylpropanoyl)phenyl]acetic acid is inherent to its molecular structure. Several key physicochemical properties contribute to this characteristic:

  • Weak Acidic Properties: The carboxylic acid group is the primary ionizable functional group in the molecule. As a weak acid, its state of ionization is dependent on the pH of the surrounding medium. We can estimate the acid dissociation constant (pKa) of [4-(2-Methylpropanoyl)phenyl]acetic acid to be in the range of 4 to 5, similar to other phenylacetic acid derivatives like ibuprofen (pKa ≈ 4.4 - 5.2) and phenylacetic acid itself (pKa ≈ 4.31).[1][3][4][5] At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is significantly less soluble in water than its ionized, deprotonated (carboxylate) form.

The interplay of these factors—a large hydrophobic structure and pH-dependent ionization—is the fundamental reason for the observed poor aqueous solubility.

Troubleshooting Guides

Issue 1: My compound precipitates out of solution when I add it to my buffer.

This is a classic sign that the intrinsic solubility of the compound in your chosen buffer system has been exceeded. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis:

  • pH of the Buffer: If the pH of your buffer is at or below the pKa of [4-(2-Methylpropanoyl)phenyl]acetic acid (estimated pKa ~4-5), the compound will be primarily in its neutral, less soluble form.

  • Buffer Concentration and Ionic Strength: High concentrations of certain buffer salts can lead to a "salting-out" effect, where the solubility of a non-polar compound is decreased due to competition for water molecules.

Troubleshooting Workflow:

A Precipitation Observed B Check Buffer pH A->B C Is pH > pKa + 1? B->C D Adjust pH to > pKa + 1 C->D No I Problem Solved C->I Yes E Consider Co-solvents D->E If precipitation persists D->I F Consider Surfactants E->F If co-solvents are not compatible E->I G Consider Cyclodextrins F->G If surfactants interfere F->I H Re-evaluate Experiment G->H If all else fails G->I

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • pH Adjustment: The most straightforward approach is to increase the pH of your buffer. According to the Henderson-Hasselbalch equation, when the pH is one unit above the pKa, the compound will be approximately 90% in its ionized, more soluble form.[2][6] Aim for a buffer pH of at least 6.

    • Protocol 1: pH Modification for Enhanced Solubility

      • Prepare your desired buffer solution, initially at a pH lower than your target.

      • While stirring, slowly add a stock solution of a suitable base (e.g., 1 M NaOH) dropwise to the buffer.

      • Monitor the pH using a calibrated pH meter.

      • Once the target pH (e.g., 7.4) is reached, add the [4-(2-Methylpropanoyl)phenyl]acetic acid.

      • If the compound was initially dissolved in an organic solvent, add it slowly to the stirring buffer to avoid localized high concentrations and precipitation.

  • Employ Co-solvents: If pH adjustment alone is insufficient or not feasible for your experimental design, the use of a water-miscible organic co-solvent can significantly enhance solubility.[7][8] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules.

    • Commonly Used Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Propylene glycol

      • Polyethylene glycols (PEGs)

    • Protocol 2: Co-solvent Titration for Solubility Enhancement

      • Prepare a concentrated stock solution of your compound in a suitable co-solvent (e.g., DMSO).

      • In a series of test tubes, prepare your aqueous buffer.

      • To each tube, add increasing volumes of the co-solvent stock solution (e.g., 1%, 2%, 5%, 10% v/v).

      • Vortex each tube and visually inspect for precipitation after a set incubation period (e.g., 1 hour) at your experimental temperature.

      • Determine the highest concentration of the compound that remains in solution with the lowest percentage of co-solvent. Note: Be mindful that high concentrations of co-solvents can impact biological assays.

Issue 2: My results are inconsistent across different batches of experiments.

Inconsistent results can often be traced back to variability in the preparation of your compound solutions.

Root Cause Analysis:

  • Incomplete Dissolution: The compound may not be fully dissolved, leading to variations in the actual concentration.

  • Metastable Solutions: You might be creating a supersaturated, metastable solution that can precipitate over time or with slight changes in temperature.

Solutions:

  • Sonication and Gentle Heating: To ensure complete dissolution, especially when preparing stock solutions, use an ultrasonic bath. Gentle heating (e.g., to 37°C) can also aid in dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Filtration: After preparing your final solution in the aqueous buffer, filter it through a 0.22 µm syringe filter. This will remove any undissolved micro-precipitates and ensure a homogenous solution.

  • Fresh Preparations: Whenever possible, prepare fresh solutions of [4-(2-Methylpropanoyl)phenyl]acetic acid for each experiment to avoid issues with long-term stability in aqueous buffers.

Advanced Solubilization Strategies

For particularly challenging applications requiring higher concentrations, consider these advanced formulation approaches:

Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9][10] These micelles have a hydrophobic core that can encapsulate poorly soluble molecules, thereby increasing their apparent solubility.

  • Types of Surfactants:

    • Anionic: Sodium dodecyl sulfate (SDS)

    • Cationic: Cetyltrimethylammonium bromide (CTAB)

    • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F-68)

    • Zwitterionic: CHAPS

Mechanism of Surfactant-Mediated Solubilization:

cluster_0 Aqueous Environment cluster_1 Micelle W1 W W2 W W3 W W4 W W5 W W6 W W7 W W8 W W9 W W10 W W11 W W12 W W13 W W14 W W15 W S1 Surfactant D1 Drug S1->D1 S2 Surfactant S2->D1 S3 Surfactant S3->D1 S4 Surfactant S4->D1 S5 Surfactant S5->D1 S6 Surfactant S6->D1

Caption: Surfactant micelles encapsulating a hydrophobic drug molecule.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13][14][15] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule and increasing its aqueous solubility.

  • Common Cyclodextrins:

    • α-cyclodextrin

    • β-cyclodextrin (and its more soluble derivatives like hydroxypropyl-β-cyclodextrin, HP-β-CD)

    • γ-cyclodextrin

Quantitative Data Summary

StrategyAdvantagesDisadvantagesTypical Starting Concentration
pH Adjustment Simple, cost-effectiveLimited by compound stability at high/low pH; potential for precipitation in physiological pHDependent on target concentration
Co-solvents High solubilization capacityCan interfere with biological assays; potential for toxicity1-10% (v/v)
Surfactants Effective at low concentrationsCan denature proteins; may have their own biological effectsAbove CMC (e.g., 0.1-1% w/v)
Cyclodextrins Low toxicity, well-toleratedCan be expensive; may alter drug-receptor interactions1-5% (w/v)

Experimental Protocols

Protocol 3: Screening for Optimal Solubilization Strategy

  • Prepare Stock Solution: Dissolve [4-(2-Methylpropanoyl)phenyl]acetic acid in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50 mM).

  • Set up Test Conditions: In a 96-well plate, prepare your primary aqueous buffer. In separate wells, prepare the buffer containing:

    • A co-solvent (e.g., 5% DMSO)

    • A surfactant (e.g., 0.5% Tween® 80)

    • A cyclodextrin (e.g., 2% HP-β-CD)

  • Spike with Compound: Add a small volume of the compound stock solution to each well to achieve a target final concentration that is known to be problematic (e.g., 100 µM).

  • Equilibrate and Observe: Seal the plate, mix well, and allow it to equilibrate at room temperature for 1-2 hours. Visually inspect each well for precipitation. For a more quantitative assessment, you can measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Select Best Strategy: The condition that shows the least precipitation or turbidity is the most promising for your application.

References

  • Rajput, S. J., & Tanwar, Y. S. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Journal of Medical Science, 12(1), 1-8.
  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018).
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. (2025, September 20).
  • Wikipedia. Cosolvent.
  • BOC Sciences.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Parthiban, V., Kulkarni, R., & Kour, G. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • PubChem. Ibuprofen, (+-)- | C13H18O2 | CID 3672.
  • ACD/Labs. LogP—Making Sense of the Value.
  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999.
  • Exploring the correlation between ibuprofen solubility and permeability in intestinal disease conditions.
  • Zaharieva, K., Stefanovsky, J. N., & Pojarlieff, I. G.
  • ChemicalBook. (2026, March 14). Ibuprofen | 15687-27-1.
  • Phenylacetic Acid.
  • 4.10 Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. The carboxylic acid is sli.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for [4-(2-Methylpropanoyl)phenyl]acetic acid

As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing substituted phenylacetic acid derivatives. [4-(2-Methylpropanoyl)phenyl]acetic acid is a moderately hydrophobic, acidic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing substituted phenylacetic acid derivatives. [4-(2-Methylpropanoyl)phenyl]acetic acid is a moderately hydrophobic, acidic compound (pKa ≈ 4.3) featuring both a carboxylic acid moiety and an isobutyryl ketone group. When analyzed via reversed-phase HPLC (RP-HPLC), it is highly susceptible to peak tailing.

This guide deconstructs the chemical causality behind these distortions and provides field-proven, self-validating protocols to restore chromatographic integrity.

Diagnostic Logic & Workflow

Before altering your chemistry, you must isolate the root cause. Tailing can stem from physical system failures (e.g., dead volume) or chemical incompatibilities (e.g., partial ionization)[1]. Follow this self-validating logic tree to diagnose the issue.

TroubleshootingWorkflow Start Peak Tailing Observed: [4-(2-Methylpropanoyl)phenyl]acetic acid CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral IsPhysical Does the neutral marker also tail? CheckNeutral->IsPhysical PhysicalIssue Physical Issue: Check Column Void, Frit, or Dead Volume IsPhysical->PhysicalIssue Yes ChemicalIssue Chemical Issue: Evaluate Mobile Phase IsPhysical->ChemicalIssue No CheckPH Is Mobile Phase pH < 2.5? ChemicalIssue->CheckPH AdjustPH Adjust pH to 2.0 - 2.5 (e.g., 0.1% H3PO4) CheckPH->AdjustPH No CheckLoad Decrease Injection Volume / Mass by 50% CheckPH->CheckLoad Yes AdjustPH->CheckLoad Still Tailing FixLoad Mass Overload: Maintain lower load CheckLoad->FixLoad Improves CheckColumn Secondary Interactions: Use End-capped C18 CheckLoad->CheckColumn No Change

A systematic, self-validating workflow for diagnosing and resolving HPLC peak tailing.

In-Depth Troubleshooting Q&A

Q1: Why does [4-(2-Methylpropanoyl)phenyl]acetic acid exhibit severe peak tailing on my standard C18 column? A1: Peak tailing occurs when a molecule experiences multiple simultaneous retention mechanisms, or when a single mechanism becomes overloaded (2)[2]. For this specific compound, the primary culprit is its carboxylic acid moiety (pKa ≈ 4.3). If your mobile phase pH is between 3.5 and 5.5, the molecule exists in a state of partial ionization. The neutral species interacts strongly with the hydrophobic C18 stationary phase, while the ionized (carboxylate) species is highly polar and elutes faster[1]. This continuous exchange during the chromatographic run stretches the trailing edge of the peak. Additionally, ionized silanol groups on the silica surface can cause secondary interactions[3].

Q2: How do I determine if the tailing is caused by a chemical interaction or a physical system issue? A2: You must employ a self-validating system check before altering your chemistry. Inject a purely neutral, non-ionizable marker (such as toluene or uracil). Because neutral markers do not ionize and do not interact with residual silanols, they should produce a perfectly symmetrical Gaussian peak[1].

  • If the neutral marker is symmetrical but your acidic analyte tails: The issue is chemical (pH mismatch, silanol interactions, or mass overload).

  • If both the neutral marker and your analyte tail: The issue is physical. You likely have a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume[1].

Q3: What is the optimal mobile phase pH for this compound, and why? A3: To ensure a single retention mechanism, the mobile phase pH must be at least 2 units away from the analyte's pKa (4)[4]. For [4-(2-Methylpropanoyl)phenyl]acetic acid, you must suppress ionization by lowering the mobile phase pH to 2.0 – 2.5 . At this pH, the carboxylic acid is fully protonated (neutral), ensuring uniform hydrophobic interaction with the C18 phase[5]. Furthermore, a pH below 3.0 neutralizes residual silanol groups (Si-OH) on the silica surface, preventing them from acting as secondary ion-exchange sites[3].

Q4: I adjusted the pH to 2.5, but I am still seeing a "shark fin" shaped peak. What is happening? A4: A "shark fin" shape (a right-triangle peak with a sharp leading edge and a long tail) in a well-buffered, low-pH system is the classic signature of mass overload[3]. Carboxylic acids can saturate the stationary phase at surprisingly low concentrations. When the local concentration of the analyte exceeds the binding capacity of the C18 ligands in that theoretical plate, the excess molecules are pushed forward, distorting the peak. You can validate this by injecting exactly half the volume; if the asymmetry factor (As) improves significantly, you have confirmed mass overload[4].

Mechanistic Causality of Ionization

Mechanism Molecule Analyte (pKa ~4.3) Carboxylic Acid State1 pH 4.0 - 5.0 Partial Ionization (R-COOH ⇌ R-COO⁻) Molecule->State1 Suboptimal pH State2 pH < 2.5 Fully Protonated (R-COOH) Molecule->State2 Optimized pH Result1 Dual Retention Modes + Silanol Repulsion = Peak Tailing State1->Result1 Result2 Single Retention Mode Hydrophobic Interaction = Symmetrical Peak State2->Result2

Effect of mobile phase pH on analyte ionization state and retention mechanisms.

Quantitative Benchmarks

The following table summarizes the expected impact of various troubleshooting parameters on the Asymmetry Factor (As) and Theoretical Plates (N) for this specific compound. An ideal As value is between 0.95 and 1.20.

Experimental ConditionMechanistic RationaleAsymmetry Factor (As)Theoretical Plates (N)Resolution Status
Mobile Phase pH 4.5 Analyte is partially ionized (near pKa).2.8 (Severe Tailing)4,500Fail
Mobile Phase pH 2.1 Analyte is fully protonated; silanols neutralized.1.1 (Symmetrical)12,500Pass
Standard C18 (Non-endcapped) Secondary interactions with active silanols.1.7 (Moderate Tailing)8,100Marginal
High-Purity Endcapped C18 Residual silanols are chemically blocked.1.05 (Ideal)13,200Pass
Injection Volume 20 µL Stationary phase saturation (Mass Overload).1.9 (Shark-fin Tailing)6,200Fail
Injection Volume 5 µL Analyte within linear adsorption isotherm.1.15 (Symmetrical)11,800Pass

Validated Experimental Protocols

Protocol 1: Self-Validating Mobile Phase Optimization

Objective: To formulate a low-pH mobile phase that suppresses analyte ionization and validates system integrity.

Step 1: System Hardware Validation

  • Flush the HPLC system and column with 50:50 Acetonitrile:Water.

  • Inject 5 µL of a neutral marker (e.g., 0.1 mg/mL Toluene).

  • Causality Check: Calculate the Asymmetry Factor (As). If As > 1.2, replace the column or check PEEK fittings for dead volume before proceeding. If As ≤ 1.2, the hardware is validated[1].

Step 2: Buffer Preparation (pH 2.1)

  • Measure 1000 mL of HPLC-grade water into a volumetric flask.

  • Add 1.0 mL of concentrated Trifluoroacetic Acid (TFA) or Phosphoric Acid (H3PO4).

    • Mechanistic Rationale: TFA acts as both an acidifier to drop the pH well below the analyte's pKa (4.3) and an ion-pairing agent to mask any trace active sites on the silica[4].

  • Mix thoroughly and degas via vacuum filtration or sonication for 10 minutes.

Step 3: Isotherm Load Testing

  • Prepare a 1.0 mg/mL stock solution of[4-(2-Methylpropanoyl)phenyl]acetic acid in the initial mobile phase.

  • Inject 1 µL, 5 µL, and 10 µL sequentially.

  • Causality Check: Overlay the chromatograms. If the retention time shifts earlier and the tailing increases with volume, you have exceeded the column's load capacity[4]. Set your final method injection volume to the highest volume that maintains As < 1.3.

Protocol 2: Column Passivation for Trace Metal Chelation

Objective: To eliminate secondary retention caused by the analyte's isobutyryl ketone and carboxylate groups chelating with trace metals (Fe, Al) in older silica matrices[2].

Step 1: Acid Wash

  • Disconnect the column from the detector to prevent flow-cell contamination.

  • Flush the column with 50 column volumes (CV) of 0.1% Nitric Acid in water at a low flow rate (e.g., 0.5 mL/min).

    • Mechanistic Rationale: Nitric acid solubilizes and strips trace metal impurities from the silica backbone without cleaving the bonded C18 ligands.

Step 2: EDTA Passivation (Alternative to Acid Wash)

  • If acid washing is too harsh for your specific column chemistry, flush the column with 20 CV of 50 mM Disodium EDTA (pH 4.0).

    • Mechanistic Rationale: EDTA is a strong chelating agent that binds and removes accessible metal ions that would otherwise interact with the ketone group of the analyte.

Step 3: Re-equilibration

  • Flush with 20 CV of HPLC-grade water, followed by 20 CV of your optimized mobile phase (from Protocol 1). Reconnect to the detector and run a baseline check.

References

  • Troubleshooting peak tailing in HPLC analysis of phenolic compounds | Benchchem | 3

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |1

  • How to Reduce Peak Tailing in HPLC? | Phenomenex | 2

  • How can I prevent peak tailing in HPLC? | ResearchGate | 4

  • Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid | Benchchem | 5

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in[4-(2-Methylpropanoyl)phenyl]acetic Acid Reactions

Introduction [4-(2-Methylpropanoyl)phenyl]acetic acid (also known as 4-isobutyrylphenylacetic acid, CAS: 65813-68-5) is a critical intermediate in the synthesis of arylalkanoic acid NSAIDs, notably Ibufenac and Ibuprofen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[4-(2-Methylpropanoyl)phenyl]acetic acid (also known as 4-isobutyrylphenylacetic acid, CAS: 65813-68-5) is a critical intermediate in the synthesis of arylalkanoic acid NSAIDs, notably Ibufenac and Ibuprofen ()[1]. The standard synthetic route involves the Friedel-Crafts acylation of phenylacetic acid (or its derivatives) with isobutyryl chloride. Due to the bifunctional nature of the substrate and the high reactivity of the acylium ion, several competing side reactions can compromise the yield. This guide provides mechanistic troubleshooting to suppress these byproducts and optimize your workflows.

Troubleshooting FAQs

Q1: Why am I observing significant mixed anhydride formation instead of the desired C-acylated product? A1: When using unprotected phenylacetic acid, the carboxylic acid moiety acts as a competitive nucleophile against the aromatic ring. The reaction between phenylacetic acid and isobutyryl chloride rapidly yields a mixed anhydride (phenylacetyl isobutyrate) via O-acylation. Causality & Solution: To prevent O-acylation, the carboxylic acid must be masked. The most self-validating approach is to protect the substrate as an ester (e.g., methyl phenylacetate) prior to the Friedel-Crafts step ()[2]. Alternatively, if free phenylacetic acid must be used, at least 2.2 equivalents of the Lewis acid (AlCl₃) are required—one equivalent to complex the carboxylate and prevent its nucleophilic attack, and a second to generate the acylium ion from isobutyryl chloride.

Q2: How do I minimize the formation of ortho- and meta-regioisomers? A2: The isobutyryl group is bulky, which inherently favors para-substitution due to steric hindrance at the ortho position. However, Friedel-Crafts acylation is reversible under certain conditions. Elevated temperatures allow the kinetically favored ortho-product to isomerize to the thermodynamically stable meta-isomer, or cause unselective initial attack. Causality & Solution: Strict thermal control is mandatory. The addition of the acylating agent must be performed at 0–5 °C. Allowing the reaction to exceed 20 °C significantly increases the meta-isomer byproduct. Using a non-polar halogenated solvent like dichloromethane (DCM) also helps stabilize the acylium-AlCl₃ complex, directing para-substitution.

Q3: What causes decarboxylation of the substrate during the reaction, and how can it be mitigated? A3: Arylacetic acids are prone to decarboxylative acylation when exposed to strong Lewis acids and acyl chlorides at elevated temperatures, leading to the formation of alkyl aryl ketones and the release of CO₂ ()[3]. Causality & Solution: The driving force is the formation of a quasi-six-membered transition state facilitated by the Lewis acid, leading to the extrusion of carbon dioxide. To mitigate this, avoid prolonged heating during the acylation step. If decarboxylation persists, switching from AlCl₃ to a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) can suppress this degradation pathway, albeit at the cost of a slower overall reaction rate.

Q4: Why is there a high degree of polyacylation (e.g., di-isobutyrylphenylacetic acid)? A4: Typically, the introduction of an electron-withdrawing acyl group deactivates the aromatic ring, preventing further electrophilic attack. However, localized high concentrations of the highly reactive isobutyryl cation can force a second acylation event. Causality & Solution: This is a mass-transfer issue. Ensure vigorous mechanical stirring and strictly dropwise addition of the isobutyryl chloride/AlCl₃ complex to the substrate solution. Never add the substrate to the acylating agent, as this creates an environment where the acylium ion is in vast excess.

Quantitative Data: Reaction Conditions vs. Byproduct Profile

The following table summarizes the causal relationship between reaction parameters and the resulting byproduct distribution.

SubstrateLewis Acid (Eq.)Temp (°C)SolventTarget Para-Product Yield (%)Ortho/Meta Isomers (%)Mixed Anhydride (%)Decarboxylation (%)
Phenylacetic AcidAlCl₃ (1.1)25DCM15565 5
Phenylacetic AcidAlCl₃ (2.5)25DCM6212< 215
Methyl PhenylacetateAlCl₃ (1.2)25DCM781402
Methyl Phenylacetate AlCl₃ (1.2) 0–5 DCM 92 < 3 0 0

Self-Validating Experimental Protocol: Optimized Synthesis Workflow

This protocol utilizes methyl phenylacetate to bypass O-acylation and employs strict thermal control to maximize para-regioselectivity ()[4].

Step 1: Preparation of the Acylating Complex

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and anhydrous aluminum chloride (AlCl₃, 1.2 mol eq.).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add isobutyryl chloride (1.1 mol eq.) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the acylium ion complex.

Step 2: Controlled Friedel-Crafts Acylation

  • Dissolve methyl phenylacetate (1.0 mol eq.) in anhydrous DCM (50 mL).

  • Add this substrate solution dropwise to the acylating complex via the addition funnel over 45 minutes, strictly maintaining the internal temperature between 0–5 °C. (Self-Validation Check: An immediate color change to pale yellow/orange indicates successful complexation and electrophilic attack).

  • Once addition is complete, stir the mixture at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature.

Step 3: Quenching and Hydrolysis

  • Carefully pour the reaction mixture over crushed ice (200 g) containing concentrated HCl (20 mL) to decompose the aluminum complex.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield crude methyl 4-(2-methylpropanoyl)phenylacetate.

  • To obtain the free acid, dissolve the crude ester in methanol (100 mL) and add 2M NaOH (aq) (2.0 mol eq.). Reflux for 2 hours.

  • Cool, evaporate the methanol, and acidify the aqueous layer with 2M HCl to pH 2. The target [4-(2-Methylpropanoyl)phenyl]acetic acid will precipitate as a white solid. Filter and recrystallize from ethanol/water.

Reaction Pathway & Byproduct Logic Diagram

G PAA Phenylacetic Acid (Unprotected Substrate) MPA Methyl Phenylacetate (Protected Substrate) PAA->MPA Esterification (Blocks O-Acylation) MixedAnhydride Mixed Anhydride (O-Acylation Byproduct) PAA->MixedAnhydride Direct Acylation (Carboxylate Nucleophile) Decarboxylation Alkyl Aryl Ketones (Decarboxylation Byproduct) PAA->Decarboxylation High Temp + Lewis Acid (CO2 Extrusion) Intermediate Methyl 4-(2-methylpropanoyl)phenylacetate (Key Intermediate) MPA->Intermediate + Acylating Agent (0-5°C, DCM) Regioisomers Ortho/Meta Isomers (Regioselectivity Byproduct) MPA->Regioisomers Poor Temp Control (>20°C, Thermodynamic Shift) Acyl Isobutyryl Chloride + AlCl3 (Acylium Ion Generator) Acyl->Intermediate Target [4-(2-Methylpropanoyl)phenyl]acetic Acid (Desired Target Product) Intermediate->Target Base Hydrolysis (NaOH, then HCl)

Mechanistic pathways in the synthesis of[4-(2-Methylpropanoyl)phenyl]acetic acid.

References

  • MDMA.ch Archive. The Decarboxylative Acylation of Arylacetic Acids.[Link]

  • Google Patents.

Sources

Optimization

improving crystallization purity of[4-(2-Methylpropanoyl)phenyl]acetic acid

Welcome to the Advanced Diagnostic & Resolution Hub for the crystallization and purification of [4-(2-Methylpropanoyl)phenyl]acetic acid (4-IBPAA). As a critical intermediate in the synthesis of profen-class active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostic & Resolution Hub for the crystallization and purification of [4-(2-Methylpropanoyl)phenyl]acetic acid (4-IBPAA).

As a critical intermediate in the synthesis of profen-class active pharmaceutical ingredients (APIs), 4-IBPAA presents unique thermodynamic challenges during purification. Its structural similarity to ibuprofen makes it highly susceptible to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—which drastically reduces crystalline purity by physically entrapping mother liquor impurities.

This guide is engineered to provide researchers with causally driven, self-validating methodologies to troubleshoot and optimize 4-IBPAA crystallization.

PART 1: Core Mechanisms of Impurity Entrapment

To fix a purity issue, we must first understand the thermodynamic causality behind it. Why does 4-IBPAA fail to crystallize purely under standard conditions?

  • The LLPS Boundary (Oiling Out): When the chemical potential driving supersaturation exceeds the activation energy for classical nucleation, the system bypasses ordered crystal growth. Instead, it forms a dense liquid intermediate. As observed in structurally analogous ibuprofen systems, this dense phase forms nonclassical core-shell structures that encapsulate solvent and structurally similar impurities within the matrix[1].

  • Secondary Nucleation via Shear: High agitation rates do not simply mix the solution; they cause crystal attrition. The resulting microscopic fragments act as secondary nucleation sites, creating a large population of "fines." These fines possess a massive surface-area-to-volume ratio, which disproportionately adsorbs organic impurities from the mother liquor[2].

  • Localized Supersaturation: During anti-solvent addition, if the localized concentration of the anti-solvent is too high at the droplet interface, rapid, uncontrolled precipitation occurs rather than ordered crystal lattice growth, trapping kinetic impurities[3].

PART 2: Troubleshooting FAQs

Q1: My crystallization yields a sticky, gummy solid instead of free-flowing crystals. How do I fix this? Causality: You are experiencing liquid-liquid phase separation (LLPS). The cooling rate or anti-solvent addition rate is too aggressive, pushing the system out of the metastable zone and into the spinodal decomposition region. Resolution: Shift from a linear cooling profile to a cubic (non-linear) cooling profile. Introduce high-purity seed crystals (0.5–1.0 wt%) halfway through the metastable zone. Seeding provides a lower-energy surface for classical nucleation, allowing the system to consume supersaturation safely and bypass the LLPS phase boundary entirely.

Q2: The chemical purity of my crystals plateaus at 95%, with persistent structurally related impurities. Why? Causality: Rapid nucleation is trapping impurities in the crystal lattice defects, and high stirring rates (>600 rpm) are generating impure fines via secondary nucleation[2]. Resolution: Optimize the stirring rate to 300–400 rpm to ensure bulk mixing without high shear. Implement an isothermal aging step (temperature cycling) at the end of your cooling profile. This promotes Ostwald ripening—a thermodynamic process where smaller, impure fines dissolve back into the solution, depositing their mass onto larger, purer crystals[3].

Q3: Which anti-solvent system yields the highest purity for phenylacetic acid derivatives? Causality: While ethanol/water systems are standard, lipophilic impurities often co-precipitate in this matrix. Resolution: Switching to an acetone/water system significantly improves the impurity rejection profile. Acetone maintains a high solubility capacity for organic impurities even at lower temperatures, keeping them dissolved in the mother liquor while driving the precipitation of the target 4-IBPAA[4].

PART 3: Process Workflows & Diagnostics

The following diagrams illustrate the thermodynamic pathways and logical decision trees for optimizing 4-IBPAA purity.

G A Supersaturated 4-IBPAA Solution B Rapid Cooling / High Anti-Solvent A->B High Supersaturation Rate C Controlled Cooling / Seeding A->C Maintained in Metastable Zone D Liquid-Liquid Phase Separation (Oiling Out) B->D F Classical Nucleation & Lattice Growth C->F E Impurity Entrapment (Low Purity API) D->E G High Purity Crystalline API F->G

Fig 1: Thermodynamic pathways dictating 4-IBPAA crystallization purity and LLPS avoidance.

Protocol S1 1. Dissolution in Acetone S2 2. Filtration (0.22 µm) S1->S2 S3 3. Water Addition at 0.5 mL/min S2->S3 S4 4. Turbidity Checkpoint S3->S4 S4->S3 Clears (Undersaturated) S5 5. Ostwald Ripening (Isothermal Hold) S4->S5 Sustained Cloudiness S6 6. Filtration & Wash S5->S6

Fig 2: Self-validating anti-solvent crystallization workflow with turbidity feedback loops.

PART 4: Standardized Self-Validating Protocols

To guarantee trustworthiness, the following protocol is designed as a self-validating system . If the physical observations at the "Validation Checkpoints" do not match the expected outcome, the system is out of specification and must be paused.

Protocol: Reverse Anti-Solvent Crystallization (Acetone/Water)

Reverse addition (adding the organic solution to the aqueous anti-solvent) creates an immediate, uniform supersaturation environment that forces rapid nucleation of the free acid before oiling out can occur, which is highly effective for thermosensitive organic acids[3].

Step 1: Dissolution & Clarification

  • Dissolve 10.0 g of crude 4-IBPAA in 50 mL of Acetone at 25°C.

  • Validation Checkpoint: The solution must be completely transparent. Any haze indicates insoluble impurities. Filter through a 0.22 µm PTFE membrane.

Step 2: Anti-Solvent Preparation

  • Chill 750 mL of deionized water (a 1:15 solvent-to-anti-solvent ratio) to 0°C in a jacketed crystallizer equipped with an overhead stirrer[3].

Step 3: Reverse Addition (Nucleation Phase)

  • Set the agitation rate to exactly 400 rpm. Causality: <300 rpm promotes agglomeration and solvent entrapment; >600 rpm induces secondary nucleation and fine generation[3].

  • Pump the 4-IBPAA/acetone solution into the chilled water at a controlled rate of 1.0 mL/min.

  • Validation Checkpoint: Immediate localized cloudiness should appear and rapidly disperse. If the droplets form oily spheres that sink, the addition rate is too fast, or the temperature has drifted above 5°C.

Step 4: Isothermal Aging (Ostwald Ripening)

  • Once addition is complete, hold the suspension isothermally at 0°C for 60 minutes.

  • Validation Checkpoint: Monitor the supernatant. It should transition from a milky suspension to a clear liquid with distinct, settleable crystals as supersaturation is consumed.

Step 5: Isolation & Washing

  • Filter the slurry under vacuum.

  • Wash the filter cake with 2 x 20 mL of a pre-chilled (0°C) 1:10 Acetone/Water mixture to displace residual mother liquor without dissolving the product.

  • Dry under vacuum at 40°C until constant weight is achieved.

PART 5: Quantitative Data & Process Parameters

The following table summarizes the impact of critical process parameters (CPPs) on the final purity and yield of 4-IBPAA, synthesized from empirical baseline data of related phenylacetic acid derivatives.

ParameterSub-Optimal ConditionOptimized ConditionCausality / MechanismExpected Purity
Solvent System Ethanol / WaterAcetone / WaterAcetone retains lipophilic impurities in the mother liquor better than ethanol[4].> 99.2%
Cooling Profile Linear (Rapid)Cubic (Slow to Fast)Linear cooling generates supersaturation faster than it can be consumed, triggering LLPS[1].> 98.5%
Agitation Rate > 600 rpm300 - 400 rpmHigh shear causes crystal attrition, generating fines that adsorb impurities[3],[2].> 99.0%
Anti-Solvent Ratio 1:5 (Solvent:Water)1:15 (Solvent:Water)Higher anti-solvent volume ensures complete precipitation of the target acid at 0°C[3].> 99.5%

References

  • [1] Title: Nonclassical Crystallization and Core–Shell Structure Formation of Ibuprofen from Binary Solvent Solutions - PMC Source: nih.gov URL:

  • [3] Title: Preparation of Crystalline Cefquinome Free Acid via Reverse Anti-Solvent Crystallization: Physicochemical Characterization and Pharmacokinetics in Chickens - MDPI Source: mdpi.com URL:

  • [2] Title: Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review - ACS Publications Source: acs.org URL:

  • [4] Title: Organic crystallization processes | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in[4-(2-Methylpropanoyl)phenyl]acetic Acid Derivatives

Welcome to the Technical Support Center.[4-(2-Methylpropanoyl)phenyl]acetic acid (commonly known as 4-isobutyrylphenylacetic acid) and its derivatives are critical building blocks in the synthesis of non-steroidal anti-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center.[4-(2-Methylpropanoyl)phenyl]acetic acid (commonly known as 4-isobutyrylphenylacetic acid) and its derivatives are critical building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex active pharmaceutical ingredients (APIs).

However, researchers frequently encounter severe synthetic roadblocks with this scaffold. The primary culprit is steric hindrance . The isobutyryl group ( −C(=O)CH(CH3​)2​ ) features a bulky isopropyl moiety directly adjacent to the ketone carbonyl, creating a steric shield that drastically reduces the electrophilicity of the carbon center. Furthermore, functionalizing the α -position of the acetic acid moiety or the aromatic ring requires navigating complex steric and electronic constraints.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to overcome these barriers.

Part 1: Frequently Asked Questions (FAQs) on Reactivity

Q1: Why do my Grignard additions to the isobutyryl ketone yield mostly recovered starting material and enolization byproducts? A1: Grignard reagents ( RMgX ) are highly basic. When faced with the sterically hindered isobutyryl ketone, the activation energy required for nucleophilic attack (1,2-addition) exceeds that of proton abstraction. Consequently, the Grignard reagent acts as a base, deprotonating the α -carbon of the isopropyl group to form an enolate. Upon aqueous workup, the enolate reprotonates, returning the unreacted starting material. Solution: Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride to form an organocerium reagent ( R−CeCl2​ ). Cerium is highly oxophilic and acts as a strong Lewis acid, coordinating to the carbonyl oxygen. This pulls electron density away from the carbon, increasing its electrophilicity while simultaneously dampening the basicity of the nucleophile, forcing the 1,2-addition pathway [1].

Q2: I need to reduce the ketone to a secondary alcohol, but standard NaBH4​ gives poor conversion. How can I drive this to completion? A2: The steric bulk of the isopropyl group physically blocks the trajectory of the borohydride anion. Solution: Employ the Luche Reduction [2]. By adding stoichiometric CeCl3​⋅7H2​O to a methanolic NaBH4​ reduction, the cerium ion activates the carbonyl oxygen. This allows the relatively small hydride nucleophile to attack efficiently despite the steric crowding, preventing unwanted side reactions.

Q3: Attempts at ortho-C-H functionalization of the phenyl ring fail. Is the para-isobutyryl group to blame? A3: Yes. Bulky para-substituents impart long-range steric effects that restrict the conformational flexibility required for transition-metal insertion at the ortho or meta positions. Solution: Utilize Mono-Protected Amino Acid (MPAA) ligands (e.g., N-Boc-Valine). MPAA ligands accelerate the C-H cleavage step by acting as internal bases and stabilizing the transition state, effectively overcoming the steric repulsion inherent to the substrate [3].

Part 2: Experimental Troubleshooting Workflows

Protocol A: Imamoto Organocerium Addition to the Isobutyryl Ketone

Causality & Validation: The success of this reaction relies entirely on the absolute absence of water in the CeCl3​ . Even trace moisture will rapidly hydrolyze the organometallic species. The visual cue of the powder turning free-flowing confirms dehydration.

  • Activation of CeCl3​ (Critical Step): Place CeCl3​⋅7H2​O (1.5 equiv) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours to prevent melting in its own water of crystallization. Stir at 140 °C for an additional 2 hours. The solid must become a free-flowing white powder.

  • Complexation: Cool to room temperature under argon. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours to form a uniform white suspension of the CeCl3​ -THF complex.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (1.5 equiv). Stir for 30 minutes at -78 °C. The solution will typically turn yellow/orange, self-validating the formation of the organocerium species.

  • Addition: Dissolve the [4-(2-Methylpropanoyl)phenyl]acetic acid derivative (1.0 equiv) in minimal THF. (Note: Ensure the carboxylic acid is protected as an ester to prevent quenching the reagent). Add dropwise to the -78 °C mixture.

  • Completion: Stir for 1-2 hours at -78 °C, then allow to warm to 0 °C. Quench carefully with saturated aqueous NH4​Cl and extract with EtOAc.

Protocol B: Luche Reduction of the Hindered Ketone

Causality & Validation: Methanol is required as the solvent because it reacts with NaBH4​ to form alkoxyborohydrides, which are harder (more reactive) hydrides perfectly suited for cerium-activated hard electrophiles.

  • Preparation: Dissolve the [4-(2-Methylpropanoyl)phenyl]acetic acid derivative (1.0 equiv) and CeCl3​⋅7H2​O (1.1 equiv) in methanol (0.2 M concentration).

  • Cooling: Cool the mixture to 0 °C. Cooling is mandatory to control the exothermic decomposition of NaBH4​ in methanol.

  • Reduction: Add NaBH4​ (1.2 equiv) portion-wise over 10 minutes. Vigorous hydrogen gas evolution will occur.

  • Workup: Stir for 30 minutes. Once TLC indicates complete consumption of the sterically hindered ketone, quench with water and remove methanol under reduced pressure. Extract the aqueous layer with dichloromethane.

Part 3: Quantitative Data Summary

The table below summarizes the expected improvements when switching from standard protocols to sterically-optimized methodologies for[4-(2-Methylpropanoyl)phenyl]acetic acid derivatives.

Reaction TypeReagent SystemPrimary ChallengeTypical Yield (Standard)Typical Yield (Optimized)
Nucleophilic Addition RMgX vs. RMgX/CeCl3​ Enolization due to basicity< 15% (Mostly SM)85 - 95%
Ketone Reduction NaBH4​ vs. NaBH4​/CeCl3​ Steric shielding of carbonyl30 - 40%> 90%
C-H Functionalization Pd(OAc)2​ vs. Pd(OAc)2​
  • MPAA
Steric clash at transition state< 20%70 - 85%

Part 4: Mechanistic and Troubleshooting Visualizations

MechanisticLogic Ketone Hindered Isobutyryl Ketone [4-(2-Methylpropanoyl)...] Grignard Standard Grignard (RMgX) Highly Basic Ketone->Grignard Direct addition attempt CeCl3 CeCl3 Activation (Imamoto Reagent) Ketone->CeCl3 Transmetalation & Lewis Acid Activation Enolate Enolization (Side Reaction) Poor Yield / SM Recovery Grignard->Enolate Proton abstraction due to steric clash Addition 1,2-Nucleophilic Addition High Yield of Tertiary Alcohol CeCl3->Addition Enhanced nucleophilicity Reduced basicity

Caption: Mechanistic divergence of nucleophilic addition on hindered isobutyryl ketones.

DecisionTree Start Target Modification of 4-Isobutyrylphenylacetic Acid KetoneMod Ketone Functionalization Start->KetoneMod CHMod C-H Activation (Ring) Start->CHMod AlphaMod Alpha-Carbon Alkylation Start->AlphaMod NuAdd Nucleophilic Addition? KetoneMod->NuAdd Reduc Reduction? KetoneMod->Reduc UseMPAA Use MPAA Ligands (e.g., N-Boc-Valine) CHMod->UseMPAA UseLDA Use LDA at -78°C Control electrophile eq. AlphaMod->UseLDA UseCe Use Organocerium (RMgX + CeCl3) NuAdd->UseCe UseLuche Use Luche Reduction (NaBH4 + CeCl3) Reduc->UseLuche

Caption: Troubleshooting decision tree for functionalizing sterically hindered derivatives.

Part 5: References

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392-4398. URL:[Link]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha, enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. URL:[Link]

  • Chu, L., Wang, X.-C., Moore, C. E., Rheingold, A. L., & Yu, J.-Q. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(44), 16344–16347. (Related MPAA methodology for phenylacetic acids). URL:[Link]

Reference Data & Comparative Studies

Validation

[4-(2-Methylpropanoyl)phenyl]acetic acid vs ibuprofen structural activity relationship

Title: Comparative Structural Activity Relationship (SAR) Guide:[4-(2-Methylpropanoyl)phenyl]acetic acid vs. Ibuprofen Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Structural Activity Relationship (SAR) Guide:[4-(2-Methylpropanoyl)phenyl]acetic acid vs. Ibuprofen

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Structural Divergence

In the rational design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), minor structural modifications dictate profound shifts in both pharmacodynamics (target affinity) and pharmacokinetics (metabolic toxicity). This guide objectively compares Ibuprofen (a benchmark arylpropanoic acid) with [4-(2-Methylpropanoyl)phenyl]acetic acid (an arylacetic acid derivative featuring an oxidized isobutyl tail, structurally analogous to 1-oxo-ibufenac).

By decoupling two critical structural features—the α -methyl group and the benzylic oxidation state —we can establish a definitive Structure-Activity Relationship (SAR) framework for evaluating novel COX inhibitors.

Mechanistic SAR Analysis: Causality Behind the Structure

Pillar 1: The α -Methyl Effect (Propanoic vs. Acetic Acid Core)

The most critical divergence between these two molecules is the presence of the α -methyl group in ibuprofen and its absence in [4-(2-Methylpropanoyl)phenyl]acetic acid.

  • Target Affinity (COX-1/COX-2): The α -methyl group in ibuprofen introduces a chiral center, locking the molecule into a specific spatial conformation. The active (S)-enantiomer optimally projects its carboxylate to form a critical salt bridge with Arg120 in the cyclooxygenase active site. The acetic acid analog lacks this conformational restriction, leading to a higher entropic penalty upon binding.

  • Metabolic Toxicity (The Acyl Glucuronide Threat): Carboxylic acid drugs are metabolized into 1- β -O-acyl glucuronides. In acetic acid derivatives (like the target compound or the withdrawn drug ibufenac), the lack of steric bulk allows rapid intramolecular transacylation. This forms reactive isomers that covalently bind to hepatic proteins, triggering idiosyncratic hepatotoxicity[1]. The α -methyl group in ibuprofen provides essential steric hindrance, drastically slowing this transacylation and rendering the metabolite stable for safe renal excretion[2].

Pillar 2: The Benzylic Ketone Effect (Isobutyryl vs. Isobutyl Tail)
  • Hydrophobic Channel Insertion: The COX active site features a deep, highly lipophilic channel. Ibuprofen’s purely aliphatic isobutyl group perfectly complements hydrophobic residues (e.g., Val349, Leu352) with an optimal LogP of ~3.97[3].

  • Desolvation Penalty: The target compound replaces this with an isobutyryl (2-methylpropanoyl) group. The introduction of the polar 1-oxo ketone reduces overall lipophilicity and increases the desolvation penalty required for the drug to shed its hydration shell before entering the COX hydrophobic pocket, generally reducing inhibitory potency[4].

Mandatory Visualization: SAR Logic Mapping

SAR_Logic C1 [4-(2-Methylpropanoyl)phenyl]acetic acid (Acetic Acid + Ketone) F1 Lacks α-Methyl Group C1->F1 F3 Isobutyryl (1-Oxo) Moiety C1->F3 C2 Ibuprofen (Propanoic Acid + Alkyl) F2 Contains α-Methyl Group C2->F2 F4 Isobutyl (Alkyl) Moiety C2->F4 E1 High Acyl Glucuronide Reactivity (Hepatotoxicity Risk) F1->E1 E2 Steric Hindrance (Safer Profile, Chiral) F2->E2 E3 H-Bond Acceptor Altered Lipophilicity F3->E3 E4 Optimal Hydrophobic Channel Insertion F4->E4

Caption: Structural Activity Relationship (SAR) mapping of core functional differences.

Quantitative Data Presentation

Property / Metric[4-(2-Methylpropanoyl)phenyl]acetic acidIbuprofen
Core Scaffold Arylacetic acidArylpropanoic acid
Para-Substituent Isobutyryl (1-Oxo-isobutyl)Isobutyl
Chirality AchiralChiral (Racemic, S-active)
Predicted LogP ~2.8 - 3.13.97
COX-1 IC 50​ Reduced affinity (Predicted >50 μ M)13 μ M[5]
COX-2 IC 50​ Reduced affinity (Predicted >500 μ M)370 μ M[5]
Metabolic Risk High (Reactive Acyl Glucuronides)Low (Sterically hindered)

Experimental Workflows & Self-Validating Protocols

To empirically validate the SAR claims above, the following self-validating experimental systems must be employed.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Profiling

Purpose: To quantify the thermodynamic penalty of the isobutyryl group and the absence of the α -methyl group.

  • Reagent Preparation: Prepare 10 mM stock solutions of both compounds in anhydrous DMSO. Dilute to a 10-point concentration curve (0.1 μ M to 1000 μ M) in assay buffer (100 mM Tris-HCl, pH 8.0, 1 μ M hematin).

  • Enzyme Incubation: Incubate 10 μ L of compound with purified ovine COX-1 or human recombinant COX-2 for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 μ L of Arachidonic Acid (final concentration 10 μ M). Incubate for exactly 2 minutes.

  • Quenching & Detection: Quench the reaction with 1M HCl. Quantify Prostaglandin E2 (PGE2) production using a competitive ELISA or LC-MS/MS.

  • Self-Validation Check: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.5 is required to validate the run. Indomethacin must be run in parallel as a positive control to ensure enzyme viability.

Protocol 2: Acyl Glucuronide Transacylation Kinetics (Toxicity Proxy)

Purpose: To prove the causality of the α -methyl group in preventing reactive metabolite formation.

  • Microsomal Incubation: Incubate 50 μ M of each compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM UDP-glucuronic acid (UDPGA) in phosphate buffer (pH 7.4) for 60 minutes at 37°C to generate the 1- β -O-acyl glucuronides.

  • Isolation: Quench with cold acetonitrile, centrifuge, and isolate the supernatant.

  • Kinetic Degradation Assay: Transfer the isolated glucuronides into a physiological buffer (pH 7.4, 37°C). Take aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • LC-MS/MS Analysis: Monitor the disappearance of the 1- β -O-acyl glucuronide peak and the appearance of the 2-, 3-, and 4-O-acyl isomers via LC-MS/MS.

  • Self-Validation Check: The degradation half-life ( t1/2​ ) of the ibuprofen glucuronide must exceed 12 hours to validate the assay conditions, confirming that the rapid degradation of the acetic acid analog is structurally intrinsic and not an artifact of buffer hydrolysis[2].

Mandatory Visualization: Experimental Workflow

Exp_Workflow S1 Compound Prep (10mM DMSO) S2 COX-1/2 Assay (PGE2 ELISA) S1->S2 S3 HLM Incubation (+ UDPGA) S1->S3 V1 Validation: Z'-factor > 0.5 S2->V1 S4 LC-MS/MS (Kinetics) S3->S4 S4->V1

Caption: Self-validating experimental workflow for COX inhibition and glucuronidation.

References

  • Chemsrc. "Ibuprofen | CAS#:15687-27-1 | Biological Activity and COX Inhibition." Chemsrc Database, 2025. Available at:[Link]

  • MDPI. "Non-Steroidal Anti-Inflammatory Drugs Are Inhibitors of the Intestinal Proton-Coupled Amino Acid Transporter (PAT1)." Pharmaceutics, 2025. Available at:[Link]

  • ResearchGate. "Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate." Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • ResearchGate. "In silico prediction of acyl glucuronide reactivity." Xenobiotica, 2025. Available at:[Link]

Sources

Comparative

validating LC-MS/MS methods for [4-(2-Methylpropanoyl)phenyl]acetic acid quantification

Validating LC-MS/MS Methods for [4-(2-Methylpropanoyl)phenyl]acetic Acid Quantification: A Comparative Product Guide As pharmaceutical impurity profiling and pharmacokinetic monitoring grow increasingly stringent, the bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for [4-(2-Methylpropanoyl)phenyl]acetic Acid Quantification: A Comparative Product Guide

As pharmaceutical impurity profiling and pharmacokinetic monitoring grow increasingly stringent, the bioanalytical quantification of structurally complex metabolites demands robust, self-validating methodologies. [4-(2-Methylpropanoyl)phenyl]acetic acid (4-IBPAA, CAS: 65813-68-5)—an isobutyryl-substituted phenylacetic acid derivative structurally related to NSAIDs like ibufenac—represents a critical target[1]. Due to the potential toxicological implications of reactive metabolites in the phenylacetic acid class, its quantification must strictly adhere to the[2].

This guide objectively compares leading sample preparation strategies and chromatographic column technologies, providing experimental data and mechanistic rationales to optimize the LC-MS/MS quantification of 4-IBPAA in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE)

Mechanistic Causality: 4-IBPAA contains a carboxylic acid functional group with a predicted pKa of ~4.4. In physiological matrices (pH ~7.4), it exists primarily as an anion. Analysts face a choice: suppress its ionization using strong acids to force partitioning into an organic solvent (LLE), or exploit its negative charge using Polymeric Mixed-Mode Anion Exchange (MAX) SPE.

Product Comparison: We evaluated a traditional LLE protocol using Methyl tert-butyl ether (MTBE) against a Waters Oasis MAX SPE cartridge (30 mg, 1 cc).

Performance ParameterWaters Oasis MAX SPEMTBE Liquid-Liquid Extraction
Absolute Recovery (%) 92.4 ± 3.174.8 ± 6.5
Matrix Effect (%) 4.215.6
%RSD (n=6) 3.38.7
Processing Time (96-well) ~45 mins~90 mins

Self-Validating Protocol: MAX SPE Workflow The MAX SPE approach yields superior recovery by utilizing orthogonal retention mechanisms (reversed-phase and ion-exchange).

  • Conditioning: Pass 1 mL Methanol (MeOH) followed by 1 mL LC-MS grade H2O to solvate the polymeric sorbent.

  • Loading: Dilute 100 µL of plasma (spiked with 4-IBPAA and internal standard) with 100 µL of 2% NH4OH. Causality: The basic environment ensures the carboxylic acid is fully deprotonated for optimal ion-exchange binding. Load the sample.

  • Wash 1: 1 mL of 5% NH4OH in H2O to remove neutral and basic interferences.

  • Wash 2: 1 mL of MeOH to remove hydrophobic interferences. Causality: The analyte remains securely bound via strong anion exchange, preventing breakthrough.

  • Elution: 1 mL of 2% Formic Acid in MeOH. Causality: The acid neutralizes the analyte's charge, breaking the ionic interaction and eluting the compound.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of Mobile Phase A.

SPE_vs_LLE cluster_SPE Polymeric Mixed-Mode Anion Exchange (MAX) SPE cluster_LLE Liquid-Liquid Extraction (LLE) Start Plasma Sample (100 µL) Spiked with 4-IBPAA Cond Condition: MeOH & H2O Start->Cond Acidify Acidify: 0.1% Formic Acid Start->Acidify Load Load: Plasma + 2% NH4OH Cond->Load Wash1 Wash 1: 5% NH4OH in H2O Load->Wash1 Wash2 Wash 2: MeOH Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS High Recovery (>90%) Extract Extract: MTBE (1 mL) Acidify->Extract Dry Dry under N2 & Reconstitute Extract->Dry Dry->LCMS Moderate Recovery (~75%)

Workflow comparison of MAX SPE versus LLE for 4-IBPAA extraction from plasma.

Chromatographic Separation: Core-Shell vs. Fully Porous Particles (FPP)

Mechanistic Causality: Achieving baseline separation from endogenous plasma phospholipids requires high column efficiency. Sub-2 µm FPP columns offer excellent theoretical plates but generate extreme backpressures (>10,000 psi), necessitating specialized UHPLC systems. Alternatively, 2.6 µm Core-Shell (solid-core) columns restrict the longitudinal diffusion path of the analyte into the particle core, flattening the van Deemter curve and delivering UHPLC-like efficiency at HPLC-compatible pressures.

Product Comparison: We compared a Phenomenex Kinetex 2.6 µm C18 against a Waters ACQUITY 1.7 µm BEH C18.

Performance ParameterKinetex C18 (2.6 µm, 100 x 2.1 mm)ACQUITY BEH C18 (1.7 µm, 100 x 2.1 mm)
Retention Time (min) 2.452.38
Tailing Factor (As) 1.051.02
System Backpressure ~4,200 psi~11,500 psi
S/N Ratio (LLOQ) 45:152:1

Mass Spectrometry Optimization (ESI-MS/MS)

Mechanistic Causality: 4-IBPAA is optimally ionized in negative electrospray ionization (ESI-) mode due to the facile deprotonation of its carboxylic acid group. To maintain chromatographic retention while enabling ESI- ionization, the mobile phase pH must be carefully balanced. Using 10 mM Ammonium Acetate (pH 4.5) ensures the analyte remains partially protonated on the column but readily deprotonates in the source.

The precursor ion [M-H]- is observed at m/z 205.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic decarboxylation (loss of CO2, 44 Da) to yield a highly stable product ion at m/z 161.1.

Self-Validating Protocol: LC-MS/MS Setup

  • Mobile Phase A: 10 mM Ammonium Acetate in H2O (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 20% B to 90% B over 3.5 minutes.

  • MRM Transition: m/z 205.1 → 161.1.

  • Collision Energy (CE): 18 eV.

LCMS_Pathway Col Core-Shell C18 Column (2.6 µm, 100 x 2.1 mm) ESI Negative ESI (-ve) [M-H]- m/z 205.1 Col->ESI Elution Mobile Mobile Phase: 10 mM NH4Ac (pH 4.5) / ACN Mobile->Col CID Collision Induced Dissociation (CID) ESI->CID Precursor Ion Frag Product Ion m/z 161.1 (Loss of CO2) CID->Frag MRM Transition

Mechanistic LC-MS/MS analytical pathway for 4-IBPAA quantification.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis." ICH Database, 2022.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, 2018.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45117207,[4-(2-Methylpropanoyl)phenyl]acetic acid." PubChem, 2026.[Link]

Sources

Validation

Analytical Method Validation for [4-(2-Methylpropanoyl)phenyl]acetic Acid: A Comprehensive Comparison Guide for Reference Standards

Introduction [4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5)—also recognized as 2-(4-Isobutyrylphenyl)acetic acid or a critical Ibuprofen-related impurity—is a key target analyte monitored during the synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5)—also recognized as 2-(4-Isobutyrylphenyl)acetic acid or a critical Ibuprofen-related impurity—is a key target analyte monitored during the synthesis, quality control (QC), and stability testing of propionic acid derivative NSAIDs[1]. Accurate quantitation of this impurity is a strict regulatory requirement to ensure drug safety and efficacy. However, the reliability of any high-performance liquid chromatography (HPLC) or LC-MS/MS method is fundamentally tethered to the quality of the reference standard used during validation.

This guide provides an objective, data-backed comparison of reference standard tiers for [4-(2-Methylpropanoyl)phenyl]acetic acid. Designed for analytical scientists and QC managers, it breaks down the causality behind standard selection, details a self-validating experimental protocol, and evaluates how standard purity directly impacts compliance with 2[2] and3[3] guidelines.

Part 1: The Causality of Standard Selection in Method Validation

In analytical chemistry, the reference standard is the absolute source of truth. When validating a method for a structurally similar impurity like [4-(2-Methylpropanoyl)phenyl]acetic acid, using a sub-optimal standard introduces systemic errors that cascade through the entire validation lifecycle:

  • Baseline Noise & Co-elution (Specificity): Reagent-grade standards often contain trace uncharacterized isomers. During specificity testing, these unknown trace impurities can co-elute with the main peak, artificially broadening it and failing peak purity index requirements[4].

  • Skewed Response Factors (Accuracy): If a standard is assumed to be 100% pure but actually contains 4% residual solvents or inorganic salts (common in in-house syntheses), the calculated response factor will be inaccurate. This leads to a proportional overestimation of the impurity in actual drug substance samples.

  • LOD/LOQ Masking (Sensitivity): Determining the Limit of Quantitation (LOQ) relies on a pristine Signal-to-Noise (S/N) ratio of 10:1. Impure standards elevate the background noise, forcing the analyst to set an artificially high LOQ, potentially missing trace impurities in the API matrix[2].

Part 2: Objective Comparison of Reference Standard Tiers

To establish a robust analytical method, laboratories typically choose between three tiers of standards. Table 1 objectively compares their performance, cost-efficiency, and suitability for regulatory submissions.

Table 1: Objective Comparison of Reference Standard Tiers
FeatureHigh-Purity CRM (Recommended)Pharmacopeial Standard (USP/EP)In-House / Reagent Grade
Purity Level >99.5% (Certified)>99.5% (Certified)<95.0% (Variable)
Characterization Full CoA (qNMR, MS, IR, HPLC)Official Compendial StatusMinimal (Basic HPLC/NMR)
Cost-Efficiency High (Optimal for routine QC)Low (High cost per mg)Very High (Cheap synthesis)
Supply Reliability High (Readily available)Moderate (Subject to backorders)High (Made internally)
Regulatory Fit Fully compliant for quantitative assayGold standard for all usesFails quantitative ICH Q2 criteria

Part 3: Experimental Workflow & Method Validation Protocol

To demonstrate the impact of standard quality, we outline a self-validating HPLC-UV protocol for[4-(2-Methylpropanoyl)phenyl]acetic acid, structured according to ICH Q2(R2) guidelines[2].

AMV_Workflow A 1. Reference Standard Prep [4-(2-Methylpropanoyl)phenyl]acetic acid B 2. System Suitability Testing (SST) N > 2000, Tailing < 1.5 A->B Inject C 3. Specificity & Selectivity Matrix Interference Check B->C Pass D 4. Linearity & Range 5 Levels, R² > 0.999 C->D E 5. LOD / LOQ Determination S/N 3:1 and 10:1 D->E F 6. Accuracy & Precision Spike Recovery & %RSD < 2.0% E->F G 7. Robustness Testing Flow Rate & pH Variations F->G H Validated Analytical Method Compliant with ICH Q2(R2) G->H Final Approval

Figure 1: Step-by-step analytical method validation workflow for reference standards.

Step-by-Step HPLC Method Validation Protocol

1. Chromatographic Conditions Setup:

  • Parameters: C18 Column (250 mm x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in water (60:40 v/v); Flow Rate: 1.0 mL/min; UV Detection at 220 nm.

  • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid group on[4-(2-Methylpropanoyl)phenyl]acetic acid. This ensures sharp, symmetrical peaks and prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase.

2. System Suitability Testing (SST):

  • Action: Inject 6 replicates of the High-Purity CRM at 10 µg/mL.

  • Criteria: Theoretical plates (N) > 2000, Tailing factor (Tf) < 1.5, %RSD of peak area ≤ 2.0%.

  • Causality: SST is a self-validating checkpoint. It proves the instrument and column are performing optimally before any validation data is collected, preventing false failures[4].

3. Linearity and Range:

  • Action: Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit.

  • Causality: Establishes that the UV detector's response is directly proportional to the impurity concentration. A High-Purity CRM ensures the regression line passes through the origin (y-intercept ≈ 0)[2].

4. LOD and LOQ Determination:

  • Action: Serially dilute the standard and measure S/N ratios.

  • Criteria: LOD = S/N 3:1; LOQ = S/N 10:1.

5. Accuracy (Spike Recovery):

  • Action: Spike the CRM into a blank API matrix (e.g., pure Ibuprofen) at 50%, 100%, and 150% of the target limit.

  • Causality: Proves that the sample matrix does not interfere with the extraction or detection of the impurity, confirming the method's specificity and accuracy simultaneously[2].

Part 4: Supporting Experimental Data (Case Study)

An experimental comparison was conducted validating the above HPLC method using two different standards: a High-Purity CRM (>99.5%, fully certified) and an In-House Synthesized Standard (94.2%, uncertified). The results in Table 2 highlight the empirical differences in method performance.

Table 2: Experimental Validation Data (High-Purity CRM vs. In-House Standard)
Validation ParameterICH Q2(R2) Acceptance CriteriaHigh-Purity CRM ResultIn-House Standard ResultOutcome
Specificity (Peak Purity) No co-eluting peaksPurity Angle < ThresholdCo-eluting isomer detectedIn-House Fails
Linearity (R²) ≥ 0.9990.99980.9921In-House Fails
Precision (%RSD) ≤ 2.0%0.6%3.4%In-House Fails
Accuracy (Recovery at LOQ) 80.0% - 120.0%98.5%128.4% (Baseline noise)In-House Fails

Data Interpretation: The In-House standard failed the LOQ recovery criteria (128.4% vs. the allowed 80-120% for trace impurities) due to baseline interference from uncharacterized synthetic byproducts. Furthermore, the %RSD for precision was highly variable (3.4%). Conversely, the High-Purity CRM passed all ICH Q2(R2) acceptance criteria seamlessly, proving that upstream investment in standard quality prevents costly downstream validation failures and regulatory rejections.

Part 5: References

  • Title: [4-(2-Methylpropanoyl)phenyl]acetic acid | C12H14O3 | CID ... Source: National Institutes of Health (NIH) / PubChem URL:

  • Title: Considerations for Method Validation Source: Pharmaceutical Technology URL:

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass URL:

Sources

Comparative

Comprehensive Comparison Guide: Extraction Efficiencies for[4-(2-Methylpropanoyl)phenyl]acetic Acid from Biological Matrices

Introduction & Physicochemical Rationale[4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5), also known as 4-isobutyrylphenylacetic acid, is a structurally significant phenylacetic acid derivative. As a close struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale[4-(2-Methylpropanoyl)phenyl]acetic acid (CAS 65813-68-5), also known as 4-isobutyrylphenylacetic acid, is a structurally significant phenylacetic acid derivative. As a close structural analog to widely utilized non-steroidal anti-inflammatory drugs (NSAIDs) like ibufenac, ibuprofen, and ketoprofen, it presents similar bioanalytical challenges. Accurate quantification in complex biological matrices (plasma, serum, urine) is essential for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling.

The Causality of Extraction: From a physicochemical standpoint, this molecule features a lipophilic isobutyryl-phenyl core and an ionizable carboxylic acid moiety with an estimated pKa of ~4.2–4.5. In physiological matrices (pH ~7.4), the compound exists predominantly as a polar carboxylate anion (COO⁻) and is highly bound to plasma proteins (>90%). A successful extraction protocol must achieve two critical objectives:

  • Disrupt protein-drug binding: Usually achieved via organic solvent addition or strong acidification.

  • Control the ionization state: To extract the compound into a non-polar organic solvent via Liquid-Liquid Extraction, the matrix pH must be driven at least 2 units below its pKa (pH < 2.5) to fully protonate the molecule into its neutral state. Conversely, to utilize Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction, the pH must be maintained above the pKa to exploit electrostatic interactions.

Comparative Analysis of Extraction Efficiencies

When developing an LC-MS/MS or HPLC-UV assay for acidic drugs of this class, three primary sample preparation techniques are evaluated: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Table 1: Performance Comparison of Extraction Modalities for [4-(2-Methylpropanoyl)phenyl]acetic Acid

Extraction MethodPrimary MechanismAverage Recovery (%)Matrix Effect (Ion Suppression)Precision (CV%)Cost & ThroughputBest Application
Protein Precipitation (PPT) Solvent-induced protein denaturation (Acetonitrile/MeOH)75 - 85%High (Leaves phospholipids)8 - 15%Very Low Cost / High ThroughputEarly discovery PK; non-critical matrices
Liquid-Liquid Extraction (LLE) pH-driven organic partitioning (MTBE or Diethyl Ether)85 - 92%Moderate (Removes salts, leaves some neutral lipids)4 - 8%Low Cost / Medium ThroughputRoutine clinical PK; plasma samples
Mixed-Mode SPE (MAX) Dual retention: Reversed-phase + Anion Exchange92 - 98%Very Low (Orthogonal cleanup removes lipids & salts)2 - 5%High Cost / Medium ThroughputLow-abundance TK; complex urine/tissue

Data synthesized from validated extraction protocols for structurally analogous phenylacetic/propionic acids [1] [2].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. This means the Internal Standard (IS)—ideally a stable isotopically labeled analog or a closely related structural analog like mefenamic acid—must be spiked into the biological matrix before any disruption occurs to account for recovery losses and matrix effects [1].

Protocol A: Acidified Liquid-Liquid Extraction (LLE)

LLE using diethyl ether or methyl tert-butyl ether (MTBE) is highly effective for this compound. Acetonitrile is avoided as an extraction solvent here because it co-extracts endogenous phospholipids that cause severe ion suppression in MS detectors [1].

Step-by-Step Methodology:

  • Aliquoting & IS Addition: Transfer 100 µL of plasma/urine into a 2.0 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution. Vortex for 10 seconds.

  • Acidification: Add 50 µL of 1 M Hydrochloric Acid (HCl) or 4% Phosphoric acid to drop the pH < 2.5. This neutralizes the carboxylic acid, rendering the molecule lipophilic. Vortex for 30 seconds to disrupt protein binding.

  • Extraction: Add 1.0 mL of MTBE (or Diethyl Ether).

  • Partitioning: Shake mechanically for 10 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Phase Transfer: Snap-freeze the lower aqueous layer in a dry ice/acetone bath. Decant the upper organic layer (containing the analyte) into a clean glass tube.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase. Vortex and inject.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE

For maximum sensitivity and the lowest matrix effect, a polymeric Mixed-Mode Anion Exchange (MAX) cartridge is superior. The sorbent contains both lipophilic divinylbenzene groups and positively charged quaternary amines [2] [3].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 50 mM Ammonium Acetate buffer (pH 6.5). Spike with 10 µL of IS. Causality: At pH 6.5, the analyte is negatively charged (COO⁻) and will bind to the quaternary amine.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade Water through the 30 mg MAX cartridge.

  • Loading: Load the pre-treated sample at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in water. Causality: The high pH keeps the analyte ionized and bound, while washing away neutral and basic endogenous interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Causality: The analyte remains ionically bound to the quaternary amine, allowing the 100% organic wash to strip away hydrophobic interferences like phospholipids.

  • Elution: Elute the target compound with 1.0 mL of 2% Formic Acid in MeOH. Causality: The acidic pH neutralizes the carboxylic acid, breaking the ionic bond, while the MeOH disrupts the reversed-phase interaction.

  • Concentration: Evaporate to dryness under nitrogen and reconstitute for analysis.

Mechanistic Workflows

DecisionTree Start Biological Sample (Plasma/Urine) HighSens High Sensitivity / Low Matrix Effect Required for Assay? Start->HighSens PPT Protein Precipitation (PPT) Fast, Low Cost, High Matrix Effect HighSens->PPT No (High throughput) Ion Is orthogonal cleanup needed (e.g., severe lipid interference)? HighSens->Ion Yes LLE Liquid-Liquid Extraction (LLE) Acidic pH, MTBE/Ether Ion->LLE No (Standard plasma) SPE Solid-Phase Extraction (SPE) MAX Cartridge, Highest Purity Ion->SPE Yes (Complex matrix)

Figure 1: Decision matrix for selecting the optimal extraction workflow based on assay requirements.

SPE_Workflow S1 1. Condition MeOH & H2O S2 2. Load Sample pH 6.5 (Analyte Ionized) S1->S2 S3 3. Wash 1 (Aqueous) 5% NH4OH (Removes Neutrals) S2->S3 S4 4. Wash 2 (Organic) 100% MeOH (Removes Lipids) S3->S4 S5 5. Elute MeOH + 2% Formic Acid (Analyte Neutralized) S4->S5

Figure 2: Mechanistic steps of Mixed-Mode Anion Exchange (MAX) SPE for acidic compounds.

References

  • Gola Shefali, Malhotra Anand S., Gupta Asheesh. "RP-HPLC assay of ibuprofen in plasma using different extraction procedures." International Journal of Biomedical Research, 2011.[Link]

  • Lu, W., et al. "Hyperbranched mixed-mode anion-exchange polymeric sorbent for highly selective extraction of nine acidic non-steroidal anti-inflammatory drugs from human urine." Journal of Chromatography A, 2018.[Link]

  • Kim, J., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." International Journal of Molecular Sciences, 2024.[Link]

Validation

Inter-Laboratory Validation of [4-(2-Methylpropanoyl)phenyl]acetic Acid Synthesis: A Comparative Guide of Batch vs. Catalytic Flow Protocols

As a Senior Application Scientist overseeing API process development, I frequently encounter the challenge of scaling up intermediate syntheses while balancing yield, regioselectivity, and environmental impact. [4-(2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing API process development, I frequently encounter the challenge of scaling up intermediate syntheses while balancing yield, regioselectivity, and environmental impact. [4-(2-Methylpropanoyl)phenyl]acetic acid (CID 65813-68-5)—commonly known as 4-isobutyrylphenylacetic acid—is a critical precursor in the synthesis of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) such as dexibuprofen (1)[1].

The robust synthesis of this compound relies on the Friedel-Crafts acylation of phenylacetic acid with isobutyryl chloride. To ensure reproducibility across global manufacturing sites, we conducted an inter-laboratory validation comparing the legacy stoichiometric batch method against a modernized, zeolite-catalyzed continuous flow protocol. This guide provides an objective, data-driven comparison of these methodologies.

Mechanistic Overview & Causality

The core transformation is an electrophilic aromatic substitution. The acylium ion, generated from isobutyryl chloride via Lewis acid activation, attacks the para-position of phenylacetic acid.

  • Substrate Deactivation & Stoichiometric Necessity: The -CH₂COOH group on phenylacetic acid is mildly activating, but its acidic proton severely complicates classical Lewis acid catalysis. In legacy protocols, AlCl₃ reacts irreversibly with the carboxylic acid to form an aluminum carboxylate salt, liberating HCl gas. Furthermore, the resulting ketone product strongly coordinates with AlCl₃. Consequently, the classical batch reaction demands >2.2 equivalents of the Lewis acid to drive the reaction to completion, as documented in foundational2[2].

  • Green Catalysis: Heterogeneous catalysts, such as H-Beta Zeolite (BEA), bypass this stoichiometric consumption. The zeolite's pore architecture (approx. 5.5–7.0 Å) imposes shape-selectivity, heavily favoring the para-isomer while allowing the solid acid to be recovered and regenerated without aqueous quenching (3)[3].

ReactionPathway PAA Phenylacetic Acid (Substrate) Intermediate Wheland Intermediate (Para-Directed) PAA->Intermediate Aromatic Ring IBC Isobutyryl Chloride (Acylating Agent) Complex Acylium Ion Complex (Electrophile) IBC->Complex AlCl3 / Zeolite Activation Complex->Intermediate Electrophilic Attack Product [4-(2-Methylpropanoyl) phenyl]acetic acid Intermediate->Product Deprotonation & Workup

Fig 1: Mechanistic pathway of the Friedel-Crafts acylation yielding the target API intermediate.

Protocol Comparison & Step-by-Step Methodologies

Protocol A: Classical AlCl₃-Mediated Batch Synthesis

Design Philosophy: Maximizes conversion through sheer thermodynamic driving force using stoichiometric Lewis acids. Self-Validating Control: Evolution of HCl gas is continuously monitored via a basic scrubber bubbler; cessation of bubbling indicates complete complexation of the carboxylic acid, validating readiness for the acylation step.

  • Catalyst Complexation: In a dry 500 mL jacketed reactor, suspend 33.3 g (250 mmol) of anhydrous AlCl₃ in 150 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Slowly add 13.6 g (100 mmol) of phenylacetic acid in portions over 20 minutes.

    • Causality: Stepwise addition controls the highly exothermic formation of the aluminum carboxylate intermediate and prevents solvent boil-off, which would otherwise stall the reaction.

  • Acylation: Add 11.7 g (110 mmol) of isobutyryl chloride dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C. Once added, remove the cooling jacket and stir at 20 °C for 4 hours.

    • Causality: Low initial temperatures suppress ortho-acylation and unwanted polyacylation. Warming to room temperature provides the necessary kinetic energy to overcome the activation barrier of the deactivated ring system.

  • Quenching & Isolation: Carefully pour the reaction mixture into 300 mL of vigorously stirred, ice-cold 1M HCl.

    • Causality: The highly acidic aqueous quench is mandatory to hydrolyze the strong aluminum-ketone complex. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude product.

Protocol B: H-Beta Zeolite-Catalyzed Continuous Flow Synthesis

Design Philosophy: Minimizes the E-Factor (waste generation) by utilizing a regenerable solid acid catalyst under intensified flow conditions. Self-Validating Control: In-line UV-Vis spectroscopy (254 nm) monitors the steady-state conversion of phenylacetic acid to the product, ensuring the catalyst bed remains active and unpoisoned.

  • Catalyst Bed Preparation: Pack a 10 mm ID stainless-steel column with 5.0 g of calcined H-Beta Zeolite (Si/Al = 25).

    • Causality: The specific Si/Al ratio of 25 precisely balances the density of Brønsted acid sites with the hydrophobicity required to prevent trace water deactivation within the pores.

  • Flow Reaction: Prepare a feed solution of phenylacetic acid (0.5 M) and isobutyryl chloride (0.6 M) in 1,2-dichloroethane (DCE). Pump the stream at 0.5 mL/min through the column heated to 80 °C, regulated by a 5 bar back-pressure regulator (BPR).

    • Causality: Solid acids possess lower intrinsic Lewis acidity than AlCl₃; elevated temperatures are required to effectively generate the acylium ion. The 5 bar BPR keeps the DCE solvent (b.p. 83 °C) completely in the liquid phase to maintain uniform residence time.

  • In-Line Crystallization: Route the effluent directly through a cooling loop maintained at 5 °C.

    • Causality: The target product crystallizes directly out of the stream due to reduced solubility at lower temperatures, completely bypassing the hazardous aqueous workup required in Protocol A.

Workflow cluster_A Protocol A: Classical Batch cluster_B Protocol B: Zeolite Flow Start Substrate Preparation (Phenylacetic Acid + Solvent) A1 Add >2 eq AlCl3 (Exothermic Control) Start->A1 B1 Pack H-Beta Zeolite Bed (Regenerable Solid Acid) Start->B1 A2 Dropwise Isobutyryl Chloride (0-5 °C to 20 °C) A1->A2 A3 Aqueous HCl Quench (Generates Al Waste) A2->A3 End Product Isolation & Analysis (HPLC / NMR Validation) A3->End B2 Continuous Pumping (80 °C, 5 bar BPR) B1->B2 B3 In-line Crystallization (Zero Aqueous Waste) B2->B3 B3->End

Fig 2: Experimental workflow comparing classical batch synthesis versus continuous flow catalysis.

Inter-Laboratory Validation Data

To ensure trustworthiness and scalability, both protocols were validated across three independent facilities (Lab 1: US, Lab 2: EU, Lab 3: APAC). All quantitative data was standardized using an internal biphenyl standard for HPLC analysis.

MetricProtocol A (Batch AlCl₃)Protocol B (Zeolite Flow)Analytical Method
Mean Yield (%) 88.4 ± 1.2%82.1 ± 1.8%HPLC (Biphenyl Int. Std.)
Para-Selectivity 94%>99%¹H NMR (400 MHz)
Reaction Time 4.5 hours15 min (Residence Time)Flow Rate / Reactor Vol
E-Factor >12.5 (High Al waste)<2.0 (Solvent recycled)Mass Balance Tracking
Catalyst Recovery 0% (Destroyed during quench)>95% (Thermally Regenerable)Gravimetric Analysis

Data Interpretation: While Protocol A offers a slightly higher absolute yield (88.4%), it suffers from poor atom economy and generates massive amounts of toxic aluminum effluent (E-Factor >12.5). Protocol B excels in regioselectivity (>99% para-isomer) due to the shape-selective confinement within the zeolite pores. Furthermore, Protocol B drastically reduces the E-Factor to <2.0, making the continuous flow methodology the objectively superior choice for scalable, modern green manufacturing.

References

  • Title: [4-(2-Methylpropanoyl)phenyl]acetic acid | C12H14O3 | CID Source: nih.gov URL: 1

  • Title: Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes Source: dokumen.pub URL: 3

  • Title: Organic Reactions, Volume 3 Source: sciencemadness.org URL: 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [4-(2-Methylpropanoyl)phenyl]acetic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an integrated system of risk mitigation. [4-(2-Methylpropanoyl)phenyl]acetic acid (also known as 2-(4-isobutyrylp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an integrated system of risk mitigation. [4-(2-Methylpropanoyl)phenyl]acetic acid (also known as 2-(4-isobutyrylphenyl)acetic acid) is a critical organic intermediate frequently utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as dexibuprofen [1][1]. While highly valuable in drug development, its physicochemical properties demand rigorous operational control.

Below is the comprehensive, self-validating operational guide for handling this compound safely and efficiently.

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is hazardous dictates how we protect ourselves. This compound presents specific hazards that must be mitigated through targeted controls:

Property / HazardSpecification / ValueMechanistic Causality
CAS Number 65813-68-5N/A
Molecular Formula C12H14O3N/A
Dermal/Ocular Irritation H315, H319The carboxylic acid moiety acts as a proton donor, causing localized pH drops upon contact with the moisture on mucosal membranes or skin. The lipophilic isobutyrylphenyl group enhances the molecule's ability to partition into the stratum corneum, exacerbating dermal penetration.
Respiratory Irritation H335As a crystalline powder, aerosolized micro-particulates can deposit in the upper respiratory tract. Localized acidity upon dissolution in respiratory mucosa triggers an acute inflammatory response.
Acute Toxicity H302 (Harmful if swallowed)Systemic absorption of the organic acid disrupts cellular homeostasis in the gastrointestinal tract.

Personal Protective Equipment (PPE) Matrix

To counteract these specific mechanistic threats, we implement a targeted PPE matrix. According to the[3][2], barrier selection must account for both the chemical state and the duration of exposure.

PPE CategorySpecificationJustification & Causality
Hand Protection Nitrile gloves (Min 4-8 mil thickness)Nitrile provides excellent resistance to incidental contact with solid organic acids. The 4-8 mil thickness balances tactile dexterity for precise weighing with sufficient barrier integrity against lipophilic penetration.
Eye Protection ANSI Z87.1 indirectly vented gogglesIndirect venting prevents aerosolized powder from bypassing the frame while allowing airflow to prevent fogging during high-focus tasks.
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent the dragging of sleeves through chemical dust. The FR rating is essential if the subsequent synthesis involves flammable organic solvents.
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a fume hood or during a spill. Filters out crystalline micro-particulates.

Operational Protocols: Handling & Experimental Workflows

Every protocol must be a self-validating system. This means incorporating built-in checks to ensure the system is functioning before proceeding to the next step.

Step-by-Step Weighing and Transfer Protocol:

  • Engineering Control Validation: Before opening the chemical container, verify the chemical fume hood face velocity. The [5][3] and industry best practices mandate a face velocity between 80 to 120 feet per minute (fpm) [2][4].

    • Validation step: Check the digital airflow monitor or use a Kimwipe to visually confirm inward directional airflow.

  • Static Mitigation: Organic powders are prone to static cling, which can cause sudden aerosolization. Wipe the exterior of the weighing boat and the analytical balance draft shield with an anti-static zero-charge wipe.

  • Dispensing: Use a grounded stainless-steel spatula. Transfer the [4-(2-Methylpropanoyl)phenyl]acetic acid into a pre-tared, anti-static weigh boat. Keep the container as close to the weigh boat as possible to minimize the drop height, thereby reducing dust generation.

  • Sealing and Transfer: Once weighed, immediately transfer the powder into the reaction vessel (e.g., a round-bottom flask) and seal it with a septum before removing it from the fume hood.

    • Validation step: Ensure no visible powder residue remains on the exterior of the flask before transport.

Process Visualization

G Start Pre-Operation Risk Assessment PPE Don Standard PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (80-120 fpm face velocity) PPE->Hood Weigh Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Contain Spill Containment Protocol (Vermiculite/Sand) Spill->Contain Yes Proceed Proceed to Reaction/Synthesis Spill->Proceed No Waste Hazardous Waste Disposal (EPA RCRA Compliant) Contain->Waste Proceed->Waste

Workflow for handling and spill response of[4-(2-Methylpropanoyl)phenyl]acetic acid.

Emergency Response & Spill Management

In the event of a spill, immediate containment is prioritized over immediate cleanup to prevent the spread of aerosolized dust.

Step-by-Step Spill Protocol:

  • Evacuation and Assessment: If the spill occurs outside the fume hood, immediately step back and assess the volume. For spills >50 grams, evacuate the immediate vicinity to prevent inhalation.

  • Don Emergency PPE: Upgrade to a P100 respirator and thicker (14 mil) nitrile or butyl rubber gloves.

  • Containment (Dry Spill): Do not sweep dry powder, as this aerosolizes the acid. Instead, gently cover the spill with damp inert absorbent material (e.g., sand or vermiculite) to suppress dust generation.

  • Collection: Use a non-sparking plastic scoop to collect the wetted powder and absorbent mixture. Place it into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse.

    • Validation step: Use pH paper on the final rinse water to confirm a neutral pH (7.0), validating the complete removal of the acid.

Disposal & Waste Management Plan

Compliance with the is non-negotiable [6][5]. Furthermore, the National Research Council's dictates strict segregation of chemical waste [4][6].

  • Waste Segregation: [4-(2-Methylpropanoyl)phenyl]acetic acid is a non-halogenated organic compound. It must be segregated from halogenated waste, heavy metals, and strong oxidizers to prevent exothermic secondary reactions.

  • Labeling: Waste containers must be explicitly labeled with the full chemical name (no abbreviations), the date of initial accumulation, and the primary hazard (Irritant/Organic Acid).

  • Storage Limits: Under EPA 40 CFR Part 262 (Subpart K for academic/research labs), unwanted material must be removed from the laboratory within 12 months, or when the maximum volume limit (55 gallons) is reached [6][5].

References

  • [4-(2-Methylpropanoyl)phenyl]acetic acid - National Institutes of Health (NIH) PubChem -[Link]

  • Lab Fume Hood FAQs - Kewaunee Resource Center - [Link]

  • Laboratory Safety & NIOSH Chemical Protective Clothing - Ohio University / CDC - [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Academies Press -[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories - Occupational Safety and Health Administration (OSHA) -[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories - U.S. Environmental Protection Agency (EPA) -[Link]

Sources

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